Allobetulone
Description
The exact mass of the compound 19,28-Epoxyoleanan-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
28282-22-6 |
|---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(1R,4R,5R,8R,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-one |
InChI |
InChI=1S/C30H48O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-21,23-24H,8-18H2,1-7H3/t19-,20+,21-,23+,24-,27+,28-,29-,30-/m1/s1 |
InChI Key |
XGDVSJLOTVQNKY-CCJYTWKCSA-N |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: The Biosynthesis of Allobetulone and Related Triterpenoids in Plants
An in-depth technical guide on the biosynthesis of allobetulone in plants, designed for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, derived from the more common lupane-type triterpene, betulin. While its direct biosynthesis is not as extensively studied as that of its precursors, this guide consolidates the current understanding of the complete biosynthetic pathway, from foundational precursors to the final molecular scaffold. The pathway initiates with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of enzymatic modifications, primarily catalyzed by Oxidosqualene Cyclases (OSCs) and Cytochrome P450 monooxygenases (P450s). This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and provides visual diagrams of the core biosynthetic and experimental workflows. A notable gap in current research is the definitive enzymatic characterization of the final isomerization step from betulone (B1248025) to this compound in planta, a transformation well-understood in synthetic chemistry.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. This precursor is synthesized from isopentenyl pyrophosphate (IPP) units generated via the cytosolic mevalonate (B85504) (MVA) pathway.[1][2] The formation of the characteristic pentacyclic structure of this compound and its precursors involves three critical stages: cyclization, oxidation, and isomerization.
-
Cyclization of 2,3-Oxidosqualene to Lupeol (B1675499): The first committed step in the pathway is the cyclization of linear 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of Oxidosqualene Cyclase (OSC) known as Lupeol Synthase (LS) .[3] The enzyme protonates the epoxide ring, initiating a cascade of ring closures to form the lupane-type pentacyclic scaffold, yielding lupeol as the primary product.[4][5]
-
Oxidation of Lupeol to Betulin and Betulone: Following the creation of the lupeol skeleton, a series of oxidative modifications occur. These reactions are predominantly catalyzed by Cytochrome P450 monooxygenases (P450s) , a large and diverse family of enzymes crucial for triterpenoid functionalization.[6][7] Specifically, enzymes from the CYP716 family are known to perform multi-step oxidations at the C-28 position of lupane-type triterpenes.[8] This process converts the C-28 methyl group of lupeol first into a hydroxyl group (forming betulin) and subsequently into a ketone (forming betulone).
-
Isomerization of Betulone to this compound: The final proposed step is the conversion of betulone to this compound. This transformation involves a Wagner-Meerwein rearrangement, a type of carbocation rearrangement.[9][10] In organic synthesis, this rearrangement is readily achieved using acid catalysis.[10][11] While this step is chemically feasible, the specific enzyme responsible for catalyzing this isomerization in plants has not yet been definitively identified. It is hypothesized that an isomerase may be involved, or the reaction could potentially occur non-enzymatically in acidic cellular compartments like the vacuole.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic route from 2,3-oxidosqualene to this compound.
Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.
Key Enzymes in this compound Biosynthesis
The synthesis of this compound relies on the sequential action of several key enzyme families.
| Enzyme Class | Specific Enzyme (Example) | Step Catalyzed | Substrate(s) | Product(s) | Cofactors/Requirements |
| Oxidosqualene Cyclase (OSC) | Lupeol Synthase (LS) | Cyclization | 2,3-Oxidosqualene | Lupeol | H+ |
| Cytochrome P450 Monooxygenase | CYP716A subfamily member | C-28 Hydroxylation | Lupeol | Betulin | NADPH, O₂, P450 Reductase |
| Cytochrome P450 Monooxygenase | CYP716A subfamily member | C-28 Oxidation | Betulin | Betulone | NADPH, O₂, P450 Reductase |
| Isomerase (Putative) | Not yet identified | Isomerization | Betulone | This compound | Unknown |
Quantitative Data
Specific enzyme kinetic data (e.g., Kₘ, Vₘₐₓ) for the enzymes directly leading to this compound are scarce in the literature.[12] However, quantitative analysis of precursor compounds has been performed in various plant species, providing context for the pathway's productivity.
| Compound | Plant Species | Plant Part | Concentration | Reference |
| Lupeol | Diospyros rhodocalyx | Crude Drug | 40.72 ± 0.40 mg/100 g | [13][14] |
| Lupeol | Derris scandens | Crude Drug | 32.79 ± 0.91 mg/100 g | [13][14] |
| Lupeol | Albizia procera | Crude Drug | 21.44 ± 0.89 mg/100 g | [13][14] |
| Lupeol | Aloe species | Dry Leaf | 280 µg/g | [15] |
| Lupeol | Elm species | Bark | 800 µg/g | [15] |
Experimental Protocols
The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Protocol: Identification and Cloning of Candidate Genes (OSC and P450)
This protocol describes the isolation of candidate genes from plant tissue.
-
RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue (e.g., leaves, roots) known to produce triterpenoids.
-
Immediately freeze in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
-
Degenerate PCR and Gene Amplification:
-
Design degenerate primers based on highly conserved amino acid sequences from known lupeol synthases or CYP716 family P450s from other plant species.[16]
-
Perform PCR on the synthesized cDNA using a proofreading DNA polymerase.
-
Analyze PCR products on an agarose (B213101) gel. Excise bands of the expected size and purify the DNA.
-
Clone the purified PCR fragments into a TA cloning vector (e.g., pGEM-T Easy, Promega) and transform into E. coli.
-
Sequence multiple clones to obtain a partial gene fragment.
-
-
Full-Length cDNA Isolation (RACE):
-
Use the partial sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) using a commercial kit (e.g., SMARTer RACE 5'/3' Kit, Takara Bio).
-
Assemble the 5' and 3' RACE fragments with the initial partial sequence to obtain the full-length open reading frame (ORF).
-
Amplify the full-length ORF using high-fidelity PCR and clone it into an expression vector.
-
Protocol: Functional Characterization via Heterologous Expression in Yeast
This protocol is used to confirm the function of a cloned OSC or P450 gene.
-
Yeast Strain and Vector Preparation:
-
Use a yeast strain deficient in its native OSC (e.g., erg7Δ mutant of Saccharomyces cerevisiae) to reduce background products.[16]
-
Subclone the full-length ORF of the candidate gene (e.g., lupeol synthase) into a yeast expression vector (e.g., pYES-DEST52).
-
For P450s, co-expression with a P450 reductase (CPR) partner from a plant like Arabidopsis thaliana is often necessary for activity. Clone the P450 and CPR into the same or compatible vectors.
-
-
Yeast Transformation and Culture:
-
Transform the expression vector(s) into the appropriate yeast strain using the lithium acetate (B1210297) method.
-
Select for successful transformants on appropriate dropout media.
-
Grow a starter culture in selective media with glucose.
-
Inoculate a larger expression culture with galactose (to induce gene expression from the GAL1 promoter) and grow for 48-72 hours.
-
-
Metabolite Extraction:
-
Harvest yeast cells by centrifugation.
-
Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol (B145695) and heating at 90°C for 1 hour to break cells and saponify lipids.
-
Extract the non-saponifiable fraction (containing triterpenoids) three times with an equal volume of hexane (B92381) or diethyl ether.
-
Pool the organic phases, evaporate to dryness under a stream of nitrogen, and re-dissolve in a suitable solvent (e.g., ethyl acetate).
-
-
Product Analysis by GC-MS:
-
Derivatize the extracted metabolites by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating at 70°C for 30 minutes to improve volatility.
-
Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the product (e.g., lupeol) by comparing its retention time and mass spectrum to that of an authentic standard.[8]
-
Visualizing the Experimental Workflow
The following diagram outlines the workflow for gene discovery and functional validation.
Caption: Workflow for gene identification and functional characterization.
Conclusion and Future Outlook
The biosynthetic pathway to this compound in plants is largely understood through the well-characterized steps of triterpenoid synthesis: cyclization by OSCs and subsequent oxidation by P450s. The pathway proceeds logically from 2,3-oxidosqualene through lupeol, betulin, and betulone. However, the final, critical isomerization step from betulone to this compound remains a key area for future research. The identification and characterization of the putative isomerase responsible would complete our understanding of this pathway and provide a new enzymatic tool for synthetic biology and metabolic engineering efforts aimed at producing high-value triterpenoids for pharmaceutical development.
References
- 1. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 7. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. asiabiopharm.com [asiabiopharm.com]
- 14. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Biosynthesis of Allobetulone and Related Triterpenoids in Plants
An in-depth technical guide on the biosynthesis of allobetulone in plants, designed for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pentacyclic triterpenoid of the oleanane series, derived from the more common lupane-type triterpene, betulin. While its direct biosynthesis is not as extensively studied as that of its precursors, this guide consolidates the current understanding of the complete biosynthetic pathway, from foundational precursors to the final molecular scaffold. The pathway initiates with the cyclization of 2,3-oxidosqualene and proceeds through a series of enzymatic modifications, primarily catalyzed by Oxidosqualene Cyclases (OSCs) and Cytochrome P450 monooxygenases (P450s). This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and provides visual diagrams of the core biosynthetic and experimental workflows. A notable gap in current research is the definitive enzymatic characterization of the final isomerization step from betulone to this compound in planta, a transformation well-understood in synthetic chemistry.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. This precursor is synthesized from isopentenyl pyrophosphate (IPP) units generated via the cytosolic mevalonate (MVA) pathway.[1][2] The formation of the characteristic pentacyclic structure of this compound and its precursors involves three critical stages: cyclization, oxidation, and isomerization.
-
Cyclization of 2,3-Oxidosqualene to Lupeol: The first committed step in the pathway is the cyclization of linear 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of Oxidosqualene Cyclase (OSC) known as Lupeol Synthase (LS) .[3] The enzyme protonates the epoxide ring, initiating a cascade of ring closures to form the lupane-type pentacyclic scaffold, yielding lupeol as the primary product.[4][5]
-
Oxidation of Lupeol to Betulin and Betulone: Following the creation of the lupeol skeleton, a series of oxidative modifications occur. These reactions are predominantly catalyzed by Cytochrome P450 monooxygenases (P450s) , a large and diverse family of enzymes crucial for triterpenoid functionalization.[6][7] Specifically, enzymes from the CYP716 family are known to perform multi-step oxidations at the C-28 position of lupane-type triterpenes.[8] This process converts the C-28 methyl group of lupeol first into a hydroxyl group (forming betulin) and subsequently into a ketone (forming betulone).
-
Isomerization of Betulone to this compound: The final proposed step is the conversion of betulone to this compound. This transformation involves a Wagner-Meerwein rearrangement, a type of carbocation rearrangement.[9][10] In organic synthesis, this rearrangement is readily achieved using acid catalysis.[10][11] While this step is chemically feasible, the specific enzyme responsible for catalyzing this isomerization in plants has not yet been definitively identified. It is hypothesized that an isomerase may be involved, or the reaction could potentially occur non-enzymatically in acidic cellular compartments like the vacuole.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic route from 2,3-oxidosqualene to this compound.
Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.
Key Enzymes in this compound Biosynthesis
The synthesis of this compound relies on the sequential action of several key enzyme families.
| Enzyme Class | Specific Enzyme (Example) | Step Catalyzed | Substrate(s) | Product(s) | Cofactors/Requirements |
| Oxidosqualene Cyclase (OSC) | Lupeol Synthase (LS) | Cyclization | 2,3-Oxidosqualene | Lupeol | H+ |
| Cytochrome P450 Monooxygenase | CYP716A subfamily member | C-28 Hydroxylation | Lupeol | Betulin | NADPH, O₂, P450 Reductase |
| Cytochrome P450 Monooxygenase | CYP716A subfamily member | C-28 Oxidation | Betulin | Betulone | NADPH, O₂, P450 Reductase |
| Isomerase (Putative) | Not yet identified | Isomerization | Betulone | This compound | Unknown |
Quantitative Data
Specific enzyme kinetic data (e.g., Kₘ, Vₘₐₓ) for the enzymes directly leading to this compound are scarce in the literature.[12] However, quantitative analysis of precursor compounds has been performed in various plant species, providing context for the pathway's productivity.
| Compound | Plant Species | Plant Part | Concentration | Reference |
| Lupeol | Diospyros rhodocalyx | Crude Drug | 40.72 ± 0.40 mg/100 g | [13][14] |
| Lupeol | Derris scandens | Crude Drug | 32.79 ± 0.91 mg/100 g | [13][14] |
| Lupeol | Albizia procera | Crude Drug | 21.44 ± 0.89 mg/100 g | [13][14] |
| Lupeol | Aloe species | Dry Leaf | 280 µg/g | [15] |
| Lupeol | Elm species | Bark | 800 µg/g | [15] |
Experimental Protocols
The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Protocol: Identification and Cloning of Candidate Genes (OSC and P450)
This protocol describes the isolation of candidate genes from plant tissue.
-
RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue (e.g., leaves, roots) known to produce triterpenoids.
-
Immediately freeze in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
-
Degenerate PCR and Gene Amplification:
-
Design degenerate primers based on highly conserved amino acid sequences from known lupeol synthases or CYP716 family P450s from other plant species.[16]
-
Perform PCR on the synthesized cDNA using a proofreading DNA polymerase.
-
Analyze PCR products on an agarose gel. Excise bands of the expected size and purify the DNA.
-
Clone the purified PCR fragments into a TA cloning vector (e.g., pGEM-T Easy, Promega) and transform into E. coli.
-
Sequence multiple clones to obtain a partial gene fragment.
-
-
Full-Length cDNA Isolation (RACE):
-
Use the partial sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) using a commercial kit (e.g., SMARTer RACE 5'/3' Kit, Takara Bio).
-
Assemble the 5' and 3' RACE fragments with the initial partial sequence to obtain the full-length open reading frame (ORF).
-
Amplify the full-length ORF using high-fidelity PCR and clone it into an expression vector.
-
Protocol: Functional Characterization via Heterologous Expression in Yeast
This protocol is used to confirm the function of a cloned OSC or P450 gene.
-
Yeast Strain and Vector Preparation:
-
Use a yeast strain deficient in its native OSC (e.g., erg7Δ mutant of Saccharomyces cerevisiae) to reduce background products.[16]
-
Subclone the full-length ORF of the candidate gene (e.g., lupeol synthase) into a yeast expression vector (e.g., pYES-DEST52).
-
For P450s, co-expression with a P450 reductase (CPR) partner from a plant like Arabidopsis thaliana is often necessary for activity. Clone the P450 and CPR into the same or compatible vectors.
-
-
Yeast Transformation and Culture:
-
Transform the expression vector(s) into the appropriate yeast strain using the lithium acetate method.
-
Select for successful transformants on appropriate dropout media.
-
Grow a starter culture in selective media with glucose.
-
Inoculate a larger expression culture with galactose (to induce gene expression from the GAL1 promoter) and grow for 48-72 hours.
-
-
Metabolite Extraction:
-
Harvest yeast cells by centrifugation.
-
Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol and heating at 90°C for 1 hour to break cells and saponify lipids.
-
Extract the non-saponifiable fraction (containing triterpenoids) three times with an equal volume of hexane or diethyl ether.
-
Pool the organic phases, evaporate to dryness under a stream of nitrogen, and re-dissolve in a suitable solvent (e.g., ethyl acetate).
-
-
Product Analysis by GC-MS:
-
Derivatize the extracted metabolites by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating at 70°C for 30 minutes to improve volatility.
-
Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the product (e.g., lupeol) by comparing its retention time and mass spectrum to that of an authentic standard.[8]
-
Visualizing the Experimental Workflow
The following diagram outlines the workflow for gene discovery and functional validation.
Caption: Workflow for gene identification and functional characterization.
Conclusion and Future Outlook
The biosynthetic pathway to this compound in plants is largely understood through the well-characterized steps of triterpenoid synthesis: cyclization by OSCs and subsequent oxidation by P450s. The pathway proceeds logically from 2,3-oxidosqualene through lupeol, betulin, and betulone. However, the final, critical isomerization step from betulone to this compound remains a key area for future research. The identification and characterization of the putative isomerase responsible would complete our understanding of this pathway and provide a new enzymatic tool for synthetic biology and metabolic engineering efforts aimed at producing high-value triterpenoids for pharmaceutical development.
References
- 1. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 7. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. asiabiopharm.com [asiabiopharm.com]
- 14. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Biological Activity of Allobetulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulone, a pentacyclic triterpenoid (B12794562) derived from the Wagner-Meerwein rearrangement of betulin, has emerged as a promising scaffold in medicinal chemistry. Its unique chemical structure has been the basis for the synthesis of a variety of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the foundational research into the biological activities of this compound and its analogues, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.
Anticancer Activity
This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The mechanism of action often involves the intrinsic mitochondrial pathway of apoptosis.
Quantitative Data: Cytotoxicity of this compound Derivatives
The cytotoxic effects of various this compound derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | SMMC-7721 (Hepatoma) | > 100 | [1] |
| This compound | HepG2 (Hepatocellular Carcinoma) | > 100 | [1] |
| This compound | A549 (Non-small cell lung) | > 100 | [1] |
| This compound Derivative 9e | MNK-45 (Gastric Cancer) | Significant Potency | [1] |
| This compound Derivative 10a | MNK-45 (Gastric Cancer) | Significant Potency | [1] |
| This compound Derivative 10d | SMMC-7721 (Hepatoma) | 5.57 | [1] |
| This compound Derivative 10d | HepG2 (Hepatocellular Carcinoma) | 7.49 | [1] |
| This compound Derivative 10d | MNK-45 (Gastric Cancer) | 6.31 | [1] |
| This compound Derivative 10d | SW620 (Colorectal) | 6.00 | [1] |
| This compound Derivative 10d | A549 (Non-small cell lung) | 5.79 | [1] |
| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | Human Cytomegalovirus (HCMV) | EC50: 4.86 | [2] |
| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | HCMV-resistant isolate (GDGr K17) | EC50: 4.87 | [2] |
| Indolo- and bis-furfurylidene derivative 7 | α-glucosidase | IC50: 4.0 | [2] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the expression levels of key apoptotic proteins.
-
Cell Lysis: Treat cells with the this compound derivative for the indicated time, then lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
Cell Fixation: Treat cells with the this compound derivative, harvest, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometric Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathway Visualization
The anticancer activity of this compound derivatives often involves the induction of apoptosis through the mitochondrial pathway. This pathway is initiated by an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Anti-inflammatory Activity
Derivatives of this compound have shown promising anti-inflammatory properties, which are often evaluated using in vivo models such as carrageenan-induced paw edema and in vitro assays measuring the inhibition of inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
| Derivative | Model | Effect | Reference |
| Acylated allobetulin (B154736) derivatives | Carrageenan-induced paw edema (mice) | Activity comparable to diclofenac | [3] |
| Acylated allobetulin derivatives | Formalin-induced edema (mice) | Activity comparable to diclofenac | [3] |
| 28-oxothis compound | Moderate antiulcer activity (mice) | Observed activity | [3] |
| 3-O-acylated allobetulin derivatives | Moderate antiulcer activity (mice) | Observed activity | [3] |
Experimental Protocols
This is a widely used and reproducible model of acute inflammation.
-
Animal Dosing: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals (e.g., rats or mice) via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.
Signaling Pathway Visualization
The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression. While the direct effect of this compound on this pathway requires further investigation, a general representation of LPS-induced NF-κB activation is provided below.
Antiviral Activity
This compound and its derivatives have been reported to possess antiviral properties against a variety of viruses. The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound.
Quantitative Data: Antiviral Effects
| Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| This compound (2) | Influenza B virus | - | Moderate inhibitory activity | [3] |
| 28-oxo-allobetulone (3) | Influenza A virus | Cell culture | Inhibited growth | [3] |
| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | Human Papillomavirus (HPV-11) | C-33A cells | Moderately active | [2] |
| Indolo-derivative 6 | Human Papillomavirus (HPV-11) | C-33A cells | EC50: 0.76 | [2] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the this compound derivative and a gelling agent (e.g., agarose (B213101) or methylcellulose).
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control. The EC50 value is the concentration that inhibits plaque formation by 50%.
Workflow Visualization
Conclusion
The foundational research on this compound and its derivatives reveals a versatile scaffold with significant potential for the development of novel therapeutics. The demonstrated anticancer, anti-inflammatory, and antiviral activities, supported by the quantitative data and mechanistic insights presented in this guide, provide a strong basis for further investigation. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of this promising class of compounds. As research progresses, a deeper understanding of the structure-activity relationships and the specific molecular targets of this compound derivatives will be crucial for the rational design of more potent and selective drug candidates.
References
Foundational Research on the Biological Activity of Allobetulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulone, a pentacyclic triterpenoid derived from the Wagner-Meerwein rearrangement of betulin, has emerged as a promising scaffold in medicinal chemistry. Its unique chemical structure has been the basis for the synthesis of a variety of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the foundational research into the biological activities of this compound and its analogues, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.
Anticancer Activity
This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The mechanism of action often involves the intrinsic mitochondrial pathway of apoptosis.
Quantitative Data: Cytotoxicity of this compound Derivatives
The cytotoxic effects of various this compound derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | SMMC-7721 (Hepatoma) | > 100 | [1] |
| This compound | HepG2 (Hepatocellular Carcinoma) | > 100 | [1] |
| This compound | A549 (Non-small cell lung) | > 100 | [1] |
| This compound Derivative 9e | MNK-45 (Gastric Cancer) | Significant Potency | [1] |
| This compound Derivative 10a | MNK-45 (Gastric Cancer) | Significant Potency | [1] |
| This compound Derivative 10d | SMMC-7721 (Hepatoma) | 5.57 | [1] |
| This compound Derivative 10d | HepG2 (Hepatocellular Carcinoma) | 7.49 | [1] |
| This compound Derivative 10d | MNK-45 (Gastric Cancer) | 6.31 | [1] |
| This compound Derivative 10d | SW620 (Colorectal) | 6.00 | [1] |
| This compound Derivative 10d | A549 (Non-small cell lung) | 5.79 | [1] |
| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | Human Cytomegalovirus (HCMV) | EC50: 4.86 | [2] |
| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | HCMV-resistant isolate (GDGr K17) | EC50: 4.87 | [2] |
| Indolo- and bis-furfurylidene derivative 7 | α-glucosidase | IC50: 4.0 | [2] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the expression levels of key apoptotic proteins.
-
Cell Lysis: Treat cells with the this compound derivative for the indicated time, then lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
Cell Fixation: Treat cells with the this compound derivative, harvest, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometric Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathway Visualization
The anticancer activity of this compound derivatives often involves the induction of apoptosis through the mitochondrial pathway. This pathway is initiated by an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Anti-inflammatory Activity
Derivatives of this compound have shown promising anti-inflammatory properties, which are often evaluated using in vivo models such as carrageenan-induced paw edema and in vitro assays measuring the inhibition of inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
| Derivative | Model | Effect | Reference |
| Acylated allobetulin derivatives | Carrageenan-induced paw edema (mice) | Activity comparable to diclofenac | [3] |
| Acylated allobetulin derivatives | Formalin-induced edema (mice) | Activity comparable to diclofenac | [3] |
| 28-oxothis compound | Moderate antiulcer activity (mice) | Observed activity | [3] |
| 3-O-acylated allobetulin derivatives | Moderate antiulcer activity (mice) | Observed activity | [3] |
Experimental Protocols
This is a widely used and reproducible model of acute inflammation.
-
Animal Dosing: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals (e.g., rats or mice) via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.
Signaling Pathway Visualization
The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression. While the direct effect of this compound on this pathway requires further investigation, a general representation of LPS-induced NF-κB activation is provided below.
Antiviral Activity
This compound and its derivatives have been reported to possess antiviral properties against a variety of viruses. The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound.
Quantitative Data: Antiviral Effects
| Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| This compound (2) | Influenza B virus | - | Moderate inhibitory activity | [3] |
| 28-oxo-allobetulone (3) | Influenza A virus | Cell culture | Inhibited growth | [3] |
| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | Human Papillomavirus (HPV-11) | C-33A cells | Moderately active | [2] |
| Indolo-derivative 6 | Human Papillomavirus (HPV-11) | C-33A cells | EC50: 0.76 | [2] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the this compound derivative and a gelling agent (e.g., agarose or methylcellulose).
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control. The EC50 value is the concentration that inhibits plaque formation by 50%.
Workflow Visualization
Conclusion
The foundational research on this compound and its derivatives reveals a versatile scaffold with significant potential for the development of novel therapeutics. The demonstrated anticancer, anti-inflammatory, and antiviral activities, supported by the quantitative data and mechanistic insights presented in this guide, provide a strong basis for further investigation. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of this promising class of compounds. As research progresses, a deeper understanding of the structure-activity relationships and the specific molecular targets of this compound derivatives will be crucial for the rational design of more potent and selective drug candidates.
References
Preliminary In-Vitro Studies of Allobetulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulone, a pentacyclic triterpenoid (B12794562) derived from betulin, has emerged as a promising scaffold in drug discovery. Its unique chemical structure allows for a variety of modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities. Preliminary in-vitro studies have highlighted the potential of this compound and its analogues in oncology, virology, and immunology. This technical guide provides a comprehensive overview of the key in-vitro findings, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Findings: A Quantitative Overview
The in-vitro bioactivity of this compound and its derivatives has been evaluated across several domains. The following tables summarize the key quantitative data from these studies, providing a comparative snapshot of their therapeutic potential.
Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo (Melanoma) | Not Specified | Significant cytotoxic activity | [1] |
| 2,3-indolo-21β-acetyl-20β,28-epoxy-18α, H-19β-ursane | SR (Leukemia) | Not Specified | Significant cytotoxic activity | [1] |
| This compound Derivative (Generic) | Various Cancer Cell Lines | MTT Assay | Varies | [2][3] |
| This compound Derivative (Generic) | Various Cancer Cell Lines | SRB Assay | Varies | N/A |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | Activity | Reference |
| This compound Derivatives | RAW 264.7 | Griess Assay (Nitric Oxide Inhibition) | Effective suppression of NO production | [4] |
Table 3: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Assay | Activity | Reference |
| 28-oxothis compound | Influenza A Virus | Not Specified | Strong inhibition | N/A |
| N-acetylated oximes of this compound | Herpes Simplex Virus (HSV) | Not Specified | Moderate activity | N/A |
Key Experimental Protocols
This section details the methodologies employed in the preliminary in-vitro evaluation of this compound and its derivatives.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MeWo, SR) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Experimental Workflow for MTT Assay
Anti-inflammatory Assay
1. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound derivatives.
-
Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
-
Experimental Workflow for Griess Assay
Antiviral Assay
1. Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound.
-
Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of these plaques.
-
Protocol:
-
Cell Monolayer: Prepare a confluent monolayer of host cells (e.g., MDCK for influenza virus) in a multi-well plate.
-
Virus Adsorption: Infect the cell monolayer with a known dilution of the virus for a short period to allow for viral attachment and entry.[1]
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with or without the this compound derivative. This restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48 hours).[1]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[1]
-
Data Analysis: Calculate the percentage of plaque reduction in the presence of the compound compared to the untreated virus control.
-
Conclusion
The preliminary in-vitro data for this compound and its derivatives are encouraging, demonstrating a range of biological activities with therapeutic potential. The cytotoxicity against various cancer cell lines, coupled with anti-inflammatory and antiviral properties, positions this compound as a versatile scaffold for further drug development. The elucidation of its mechanism of action, potentially through the inhibition of critical signaling pathways like PI3K/AKT, will be crucial in advancing these compounds towards clinical applications. The experimental protocols outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this promising class of molecules. Further detailed studies are warranted to fully characterize the efficacy and safety of this compound derivatives.
References
Preliminary In-Vitro Studies of Allobetulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulone, a pentacyclic triterpenoid derived from betulin, has emerged as a promising scaffold in drug discovery. Its unique chemical structure allows for a variety of modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities. Preliminary in-vitro studies have highlighted the potential of this compound and its analogues in oncology, virology, and immunology. This technical guide provides a comprehensive overview of the key in-vitro findings, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Findings: A Quantitative Overview
The in-vitro bioactivity of this compound and its derivatives has been evaluated across several domains. The following tables summarize the key quantitative data from these studies, providing a comparative snapshot of their therapeutic potential.
Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo (Melanoma) | Not Specified | Significant cytotoxic activity | [1] |
| 2,3-indolo-21β-acetyl-20β,28-epoxy-18α, H-19β-ursane | SR (Leukemia) | Not Specified | Significant cytotoxic activity | [1] |
| This compound Derivative (Generic) | Various Cancer Cell Lines | MTT Assay | Varies | [2][3] |
| This compound Derivative (Generic) | Various Cancer Cell Lines | SRB Assay | Varies | N/A |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | Activity | Reference |
| This compound Derivatives | RAW 264.7 | Griess Assay (Nitric Oxide Inhibition) | Effective suppression of NO production | [4] |
Table 3: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Assay | Activity | Reference |
| 28-oxothis compound | Influenza A Virus | Not Specified | Strong inhibition | N/A |
| N-acetylated oximes of this compound | Herpes Simplex Virus (HSV) | Not Specified | Moderate activity | N/A |
Key Experimental Protocols
This section details the methodologies employed in the preliminary in-vitro evaluation of this compound and its derivatives.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MeWo, SR) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Experimental Workflow for MTT Assay
Anti-inflammatory Assay
1. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound derivatives.
-
Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
-
Experimental Workflow for Griess Assay
Antiviral Assay
1. Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound.
-
Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of these plaques.
-
Protocol:
-
Cell Monolayer: Prepare a confluent monolayer of host cells (e.g., MDCK for influenza virus) in a multi-well plate.
-
Virus Adsorption: Infect the cell monolayer with a known dilution of the virus for a short period to allow for viral attachment and entry.[1]
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) with or without the this compound derivative. This restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48 hours).[1]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[1]
-
Data Analysis: Calculate the percentage of plaque reduction in the presence of the compound compared to the untreated virus control.
-
Conclusion
The preliminary in-vitro data for this compound and its derivatives are encouraging, demonstrating a range of biological activities with therapeutic potential. The cytotoxicity against various cancer cell lines, coupled with anti-inflammatory and antiviral properties, positions this compound as a versatile scaffold for further drug development. The elucidation of its mechanism of action, potentially through the inhibition of critical signaling pathways like PI3K/AKT, will be crucial in advancing these compounds towards clinical applications. The experimental protocols outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this promising class of molecules. Further detailed studies are warranted to fully characterize the efficacy and safety of this compound derivatives.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Allobetulone from Betulin
Abstract
This document provides a comprehensive protocol for the chemical synthesis of allobetulone, a valuable derivative of the naturally abundant triterpene, betulin (B1666924). The synthesis is presented as a robust two-step process involving an acid-catalyzed Wagner-Meerwein rearrangement of betulin to form allobetulin (B154736), followed by the selective oxidation of allobetulin's C3 hydroxyl group. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, offering detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.
Introduction
Betulin, a pentacyclic triterpenoid (B12794562), is readily available from the bark of birch trees. Its unique structure serves as a versatile scaffold for the synthesis of derivatives with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] this compound, an isomer of betulone, is a key intermediate for creating novel therapeutic agents.[1][2] The synthesis involves two primary transformations:
-
Wagner-Meerwein Rearrangement: The five-membered E-ring of betulin is expanded into a six-membered ring to form the 19β,28-epoxy-18α-oleanane skeleton of allobetulin.[3][4] This reaction is typically catalyzed by acid.
-
Oxidation: The secondary hydroxyl group at the C-3 position of allobetulin is oxidized to a ketone to yield this compound.[4][5]
This application note details reliable methods for both steps, providing clear, actionable protocols for laboratory synthesis.
Quantitative Data Summary
The synthesis of this compound can be achieved through various reported methods. The following table summarizes the yields for the key transformation steps.
| Step | Reaction | Reagent(s) | Yield (%) | Reference(s) |
| 1 | Betulin → Allobetulin | p-Toluenesulfonic acid (p-TSA) in CH₂Cl₂ | Not specified, but effective | [5] |
| 1 | Betulin → Allobetulin | Ferric chloride hydrate (B1144303) (FeCl₃·6H₂O) | 92% | [6] |
| 1 | Betulin → Allobetulin | Bismuth triflate (Bi(OTf)₃) | up to 98% | [6] |
| 1 | Betulin → Allobetulin | Tetrafluoroboric acid diethyl ether complex | 91-99% | [3][7] |
| 2 | Allobetulin → this compound | Jones' Reagent (CrO₃/H₂SO₄/Acetone) | High, but not specified | [4][5] |
| 2 | Allobetulin → this compound | Swern Oxidation | Effective, yield not specified | [4][6] |
| 2 | Allobetulin → this compound | Sodium hypochlorite (B82951) (NaOCl) | Effective, yield not specified | [4][6] |
| 1+2 | Betulin → this compound | Ferric chloride on silica (B1680970) gel (one-pot) | Possible with longer reaction times | [4][6] |
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of this compound from betulin.
Protocol 1: Synthesis of Allobetulin via Wagner-Meerwein Rearrangement
This protocol utilizes p-toluenesulfonic acid (p-TSA) as the catalyst for the rearrangement of betulin.
Materials:
-
Betulin (1)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure:
-
Add betulin (2.0 g, 4.52 mmol) and p-TSA (2.0 g, 11.63 mmol) to a 250 mL round-bottom flask containing a magnetic stir bar.[5]
-
Add 100 mL of anhydrous dichloromethane to the flask.[5]
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of the betulin spot on TLC), cool the flask to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude allobetulin by flash column chromatography on silica gel or by recrystallization to yield a white crystalline solid.
Protocol 2: Oxidation of Allobetulin to this compound
This protocol uses Jones' reagent for the oxidation of allobetulin.
Materials:
-
Allobetulin (5)
-
Jones' Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)
-
Acetone (B3395972), reagent grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure for Preparation of Jones' Reagent:
-
Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Carefully dilute the mixture with distilled water to a final volume of 100 mL.
Oxidation Procedure:
-
Dissolve allobetulin (1.0 g, 2.26 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.[5]
-
Cool the flask in an ice bath to 0 °C.
-
Add Jones' reagent dropwise from a dropping funnel to the stirring solution. A green precipitate of chromium salts will form. Continue adding the reagent until a faint orange color persists in the solution, indicating a slight excess of the oxidant.
-
Continue stirring the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution turns uniformly green.
-
Remove the acetone using a rotary evaporator.
-
Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound (6) as a white solid.[5]
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthesis pathway from betulin to this compound.
Caption: Synthetic pathway from Betulin to this compound.
The logical flow for the experimental process is outlined below, from starting material preparation to final product purification.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Synthesis of triterpenoid triazine derivatives from this compound and betulonic acid with biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of Allobetulone from Betulin
Abstract
This document provides a comprehensive protocol for the chemical synthesis of allobetulone, a valuable derivative of the naturally abundant triterpene, betulin. The synthesis is presented as a robust two-step process involving an acid-catalyzed Wagner-Meerwein rearrangement of betulin to form allobetulin, followed by the selective oxidation of allobetulin's C3 hydroxyl group. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, offering detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.
Introduction
Betulin, a pentacyclic triterpenoid, is readily available from the bark of birch trees. Its unique structure serves as a versatile scaffold for the synthesis of derivatives with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] this compound, an isomer of betulone, is a key intermediate for creating novel therapeutic agents.[1][2] The synthesis involves two primary transformations:
-
Wagner-Meerwein Rearrangement: The five-membered E-ring of betulin is expanded into a six-membered ring to form the 19β,28-epoxy-18α-oleanane skeleton of allobetulin.[3][4] This reaction is typically catalyzed by acid.
-
Oxidation: The secondary hydroxyl group at the C-3 position of allobetulin is oxidized to a ketone to yield this compound.[4][5]
This application note details reliable methods for both steps, providing clear, actionable protocols for laboratory synthesis.
Quantitative Data Summary
The synthesis of this compound can be achieved through various reported methods. The following table summarizes the yields for the key transformation steps.
| Step | Reaction | Reagent(s) | Yield (%) | Reference(s) |
| 1 | Betulin → Allobetulin | p-Toluenesulfonic acid (p-TSA) in CH₂Cl₂ | Not specified, but effective | [5] |
| 1 | Betulin → Allobetulin | Ferric chloride hydrate (FeCl₃·6H₂O) | 92% | [6] |
| 1 | Betulin → Allobetulin | Bismuth triflate (Bi(OTf)₃) | up to 98% | [6] |
| 1 | Betulin → Allobetulin | Tetrafluoroboric acid diethyl ether complex | 91-99% | [3][7] |
| 2 | Allobetulin → this compound | Jones' Reagent (CrO₃/H₂SO₄/Acetone) | High, but not specified | [4][5] |
| 2 | Allobetulin → this compound | Swern Oxidation | Effective, yield not specified | [4][6] |
| 2 | Allobetulin → this compound | Sodium hypochlorite (NaOCl) | Effective, yield not specified | [4][6] |
| 1+2 | Betulin → this compound | Ferric chloride on silica gel (one-pot) | Possible with longer reaction times | [4][6] |
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of this compound from betulin.
Protocol 1: Synthesis of Allobetulin via Wagner-Meerwein Rearrangement
This protocol utilizes p-toluenesulfonic acid (p-TSA) as the catalyst for the rearrangement of betulin.
Materials:
-
Betulin (1)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Add betulin (2.0 g, 4.52 mmol) and p-TSA (2.0 g, 11.63 mmol) to a 250 mL round-bottom flask containing a magnetic stir bar.[5]
-
Add 100 mL of anhydrous dichloromethane to the flask.[5]
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of the betulin spot on TLC), cool the flask to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude allobetulin by flash column chromatography on silica gel or by recrystallization to yield a white crystalline solid.
Protocol 2: Oxidation of Allobetulin to this compound
This protocol uses Jones' reagent for the oxidation of allobetulin.
Materials:
-
Allobetulin (5)
-
Jones' Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)
-
Acetone, reagent grade
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure for Preparation of Jones' Reagent:
-
Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Carefully dilute the mixture with distilled water to a final volume of 100 mL.
Oxidation Procedure:
-
Dissolve allobetulin (1.0 g, 2.26 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.[5]
-
Cool the flask in an ice bath to 0 °C.
-
Add Jones' reagent dropwise from a dropping funnel to the stirring solution. A green precipitate of chromium salts will form. Continue adding the reagent until a faint orange color persists in the solution, indicating a slight excess of the oxidant.
-
Continue stirring the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution turns uniformly green.
-
Remove the acetone using a rotary evaporator.
-
Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound (6) as a white solid.[5]
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthesis pathway from betulin to this compound.
Caption: Synthetic pathway from Betulin to this compound.
The logical flow for the experimental process is outlined below, from starting material preparation to final product purification.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Synthesis of triterpenoid triazine derivatives from this compound and betulonic acid with biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of Allobetulin to Allobetulone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical oxidation of allobetulin (B154736) to allobetulone, a synthetically valuable derivative in drug discovery and development. The described methods include Jones oxidation, Swern oxidation, and TEMPO-mediated oxidation.
Introduction
This compound, a pentacyclic triterpenoid (B12794562) ketone, is a key intermediate in the synthesis of various bioactive compounds. It is typically prepared by the oxidation of the C3 secondary hydroxyl group of allobetulin. The choice of oxidation method can significantly impact the yield, purity, and scalability of the synthesis. This document outlines established protocols for this transformation, providing a comparative overview of different methodologies.
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Oxidizing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Jones Oxidation | Jones Reagent (CrO₃/H₂SO₄/H₂O) | Acetone (B3395972) | 0 to room temp. | 2 hours | 93.9 | [1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | -78 to room temp. | ~1.5 - 2 hours | 78 | [2] |
| TEMPO-mediated Oxidation | Sodium hypochlorite (B82951) (NaOCl), TEMPO | Dichloromethane/Water | Room temp. | 2 hours | 80 | [2] |
Experimental Protocols
Jones Oxidation of Allobetulin
This protocol describes the oxidation of allobetulin using Jones reagent, a strong oxidizing agent prepared from chromium trioxide and sulfuric acid. This method is known for its high yield and relatively short reaction time.
Materials:
-
Allobetulin
-
Acetone
-
Jones Reagent (Chromium trioxide, concentrated Sulfuric Acid, Water)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure: [1]
-
Dissolve allobetulin (e.g., 1.8 g, 4.06 mmol) in acetone (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add freshly prepared Jones reagent (18 mL) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of methanol (35 mL) to consume the excess oxidant, followed by the addition of water (35 mL).
-
Remove the acetone and methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Swern Oxidation of Allobetulin
The Swern oxidation is a mild and efficient method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is particularly useful for substrates that are sensitive to acidic or harsh conditions.
Materials:
-
Allobetulin
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
Procedure: (Adapted from general Swern oxidation protocols)[3][4][5][6][7][8][9]
-
To a solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of allobetulin (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the resulting mixture at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the flask, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
TEMPO-mediated Oxidation of Allobetulin
This method employs a catalytic amount of the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with a stoichiometric oxidant like sodium hypochlorite. It is a mild and selective method for oxidizing secondary alcohols.
Materials:
-
Allobetulin
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure: (Adapted from general TEMPO-mediated oxidation protocols)[1][2][3][10][11]
-
Dissolve allobetulin (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of TEMPO (e.g., 0.01-0.1 equivalents).
-
Add saturated aqueous sodium bicarbonate solution to the mixture.
-
Cool the vigorously stirred biphasic mixture in an ice bath.
-
Slowly add sodium hypochlorite solution (e.g., 1.1-1.5 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Jones Oxidation of Allobetulin
Caption: Workflow for the Jones oxidation of allobetulin.
Experimental Workflow for Swern Oxidation of Allobetulin
Caption: Workflow for the Swern oxidation of allobetulin.
Experimental Workflow for TEMPO-mediated Oxidation of Allobetulin
Caption: Workflow for the TEMPO-mediated oxidation of allobetulin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TEMPO [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes and Protocols for the Oxidation of Allobetulin to Allobetulone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical oxidation of allobetulin to allobetulone, a synthetically valuable derivative in drug discovery and development. The described methods include Jones oxidation, Swern oxidation, and TEMPO-mediated oxidation.
Introduction
This compound, a pentacyclic triterpenoid ketone, is a key intermediate in the synthesis of various bioactive compounds. It is typically prepared by the oxidation of the C3 secondary hydroxyl group of allobetulin. The choice of oxidation method can significantly impact the yield, purity, and scalability of the synthesis. This document outlines established protocols for this transformation, providing a comparative overview of different methodologies.
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Oxidizing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Jones Oxidation | Jones Reagent (CrO₃/H₂SO₄/H₂O) | Acetone | 0 to room temp. | 2 hours | 93.9 | [1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to room temp. | ~1.5 - 2 hours | 78 | [2] |
| TEMPO-mediated Oxidation | Sodium hypochlorite (NaOCl), TEMPO | Dichloromethane/Water | Room temp. | 2 hours | 80 | [2] |
Experimental Protocols
Jones Oxidation of Allobetulin
This protocol describes the oxidation of allobetulin using Jones reagent, a strong oxidizing agent prepared from chromium trioxide and sulfuric acid. This method is known for its high yield and relatively short reaction time.
Materials:
-
Allobetulin
-
Acetone
-
Jones Reagent (Chromium trioxide, concentrated Sulfuric Acid, Water)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure: [1]
-
Dissolve allobetulin (e.g., 1.8 g, 4.06 mmol) in acetone (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add freshly prepared Jones reagent (18 mL) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of methanol (35 mL) to consume the excess oxidant, followed by the addition of water (35 mL).
-
Remove the acetone and methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Swern Oxidation of Allobetulin
The Swern oxidation is a mild and efficient method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is particularly useful for substrates that are sensitive to acidic or harsh conditions.
Materials:
-
Allobetulin
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
Procedure: (Adapted from general Swern oxidation protocols)[3][4][5][6][7][8][9]
-
To a solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of allobetulin (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the resulting mixture at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the flask, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
TEMPO-mediated Oxidation of Allobetulin
This method employs a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with a stoichiometric oxidant like sodium hypochlorite. It is a mild and selective method for oxidizing secondary alcohols.
Materials:
-
Allobetulin
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure: (Adapted from general TEMPO-mediated oxidation protocols)[1][2][3][10][11]
-
Dissolve allobetulin (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of TEMPO (e.g., 0.01-0.1 equivalents).
-
Add saturated aqueous sodium bicarbonate solution to the mixture.
-
Cool the vigorously stirred biphasic mixture in an ice bath.
-
Slowly add sodium hypochlorite solution (e.g., 1.1-1.5 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Jones Oxidation of Allobetulin
Caption: Workflow for the Jones oxidation of allobetulin.
Experimental Workflow for Swern Oxidation of Allobetulin
Caption: Workflow for the Swern oxidation of allobetulin.
Experimental Workflow for TEMPO-mediated Oxidation of Allobetulin
Caption: Workflow for the TEMPO-mediated oxidation of allobetulin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TEMPO [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Note: Analytical Methods for the Characterization of Allobetulone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allobetulone ((18α)-19β,28-Epoxyoleanan-3-one) is a synthetically valuable pentacyclic triterpenoid (B12794562) derived from the naturally abundant betulin.[1][2] Betulin undergoes an acid-catalyzed Wagner-Meerwein rearrangement to form allobetulin, which can then be oxidized to this compound.[3][4] this compound and its derivatives are of significant interest due to a wide spectrum of biological activities, including anti-inflammatory, antiviral, and potential anticancer properties.[1][5] Accurate and robust analytical methods are crucial for the structural confirmation, purity assessment, and quantitative analysis of this compound in research and drug development settings. This document provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying non-volatile and thermally sensitive compounds like triterpenoids. Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the lack of strong chromophores, triterpenoids are typically detected at low UV wavelengths (205-210 nm).
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak by its retention time and quantify using the calibration curve.
-
Data Presentation
| Parameter | Expected Value | Notes |
| Retention Time (t_R) | 5 - 15 min | Highly dependent on the exact column and mobile phase composition. |
| Linearity (R²) | > 0.999 | For the calibration curve in the range of 5-100 µg/mL.[8] |
| Limit of Detection (LOD) | ~0.01 µg/mL | Method-dependent.[7] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Method-dependent.[7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. For low-volatility compounds like triterpenoids, a derivatization step (e.g., silylation) is typically required to increase volatility and thermal stability. The gas chromatograph separates the derivatized analyte, which is then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for structural identification.[9]
Experimental Protocol: GC-MS with Derivatization
-
Sample Derivatization (Silylation):
-
Place approximately 0.5-1.0 mg of the this compound sample into a clean vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a dry solvent like pyridine (B92270) or acetonitrile.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 15 min.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-800.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with library data or analyze the fragmentation pattern for structural confirmation.
-
Data Presentation
| Parameter | Expected Value (for TMS-derivatized this compound) | Notes |
| Molecular Ion [M]⁺ | m/z 512 | Calculated for C₃₃H₅₆O₂Si. |
| Key Fragments | m/z 497 [M-CH₃]⁺, 422 [M-C₅H₁₀O]⁺ | Fragmentation patterns for triterpenoids often involve cleavages of the rings.[11][12] |
| Retention Time | 20 - 30 min | Dependent on the specific temperature program and column. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and the 3D structure of the molecule in solution.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment (e.g., PENDANT or DEPT to determine CH, CH₂, and CH₃ multiplicities).
-
2D NMR (Optional): COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) for complete assignment.
-
-
-
Analysis:
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals and analyze chemical shifts and coupling constants.
-
Assign all signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Data Presentation
Note: The following are representative chemical shifts for the this compound core structure based on published data for similar derivatives. Actual values may vary slightly.[4]
| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~218 | - |
| C-28 (CH₂-O) | ~72 | ~3.4-3.6 |
| C-19 (CH-O) | ~89 | ~3.5 |
| Methyls (C-23 to C-27, C-29, C-30) | ~12-35 | ~0.7-1.2 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. It is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most characteristic signals will be the carbonyl (C=O) stretch from the ketone and the C-O stretch from the ether linkage.[13]
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory.
-
Measurement Mode: Absorbance or Transmittance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans.
-
-
Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[14]
-
Data Presentation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~1705-1720 | C=O Stretch | Ketone | Strong, Sharp |
| 2850-2960 | C-H Stretch | Aliphatic CH, CH₂, CH₃ | Strong |
| 1450-1470 | C-H Bend | CH₂ Scissoring | Medium |
| 1370-1390 | C-H Bend | CH₃ Bending | Medium |
| ~1040-1150 | C-O Stretch | Cyclic Ether | Strong |
Visualizations
Caption: Figure 1. General Workflow for this compound Characterization.
Caption: Figure 2. Chemical Relationship of this compound Synthesis.
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Allobetulin | 1617-72-7 | Benchchem [benchchem.com]
- 6. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Computational and GC-MS screening of bioactive compounds from Thymus Vulgaris targeting mycolactone protein associated with Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ejournal.upi.edu [ejournal.upi.edu]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Application Note: Analytical Methods for the Characterization of Allobetulone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allobetulone ((18α)-19β,28-Epoxyoleanan-3-one) is a synthetically valuable pentacyclic triterpenoid derived from the naturally abundant betulin.[1][2] Betulin undergoes an acid-catalyzed Wagner-Meerwein rearrangement to form allobetulin, which can then be oxidized to this compound.[3][4] this compound and its derivatives are of significant interest due to a wide spectrum of biological activities, including anti-inflammatory, antiviral, and potential anticancer properties.[1][5] Accurate and robust analytical methods are crucial for the structural confirmation, purity assessment, and quantitative analysis of this compound in research and drug development settings. This document provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying non-volatile and thermally sensitive compounds like triterpenoids. Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the lack of strong chromophores, triterpenoids are typically detected at low UV wavelengths (205-210 nm).
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak by its retention time and quantify using the calibration curve.
-
Data Presentation
| Parameter | Expected Value | Notes |
| Retention Time (t_R) | 5 - 15 min | Highly dependent on the exact column and mobile phase composition. |
| Linearity (R²) | > 0.999 | For the calibration curve in the range of 5-100 µg/mL.[8] |
| Limit of Detection (LOD) | ~0.01 µg/mL | Method-dependent.[7] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Method-dependent.[7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. For low-volatility compounds like triterpenoids, a derivatization step (e.g., silylation) is typically required to increase volatility and thermal stability. The gas chromatograph separates the derivatized analyte, which is then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for structural identification.[9]
Experimental Protocol: GC-MS with Derivatization
-
Sample Derivatization (Silylation):
-
Place approximately 0.5-1.0 mg of the this compound sample into a clean vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a dry solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 15 min.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-800.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with library data or analyze the fragmentation pattern for structural confirmation.
-
Data Presentation
| Parameter | Expected Value (for TMS-derivatized this compound) | Notes |
| Molecular Ion [M]⁺ | m/z 512 | Calculated for C₃₃H₅₆O₂Si. |
| Key Fragments | m/z 497 [M-CH₃]⁺, 422 [M-C₅H₁₀O]⁺ | Fragmentation patterns for triterpenoids often involve cleavages of the rings.[11][12] |
| Retention Time | 20 - 30 min | Dependent on the specific temperature program and column. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and the 3D structure of the molecule in solution.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment (e.g., PENDANT or DEPT to determine CH, CH₂, and CH₃ multiplicities).
-
2D NMR (Optional): COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) for complete assignment.
-
-
-
Analysis:
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals and analyze chemical shifts and coupling constants.
-
Assign all signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Data Presentation
Note: The following are representative chemical shifts for the this compound core structure based on published data for similar derivatives. Actual values may vary slightly.[4]
| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~218 | - |
| C-28 (CH₂-O) | ~72 | ~3.4-3.6 |
| C-19 (CH-O) | ~89 | ~3.5 |
| Methyls (C-23 to C-27, C-29, C-30) | ~12-35 | ~0.7-1.2 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. It is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most characteristic signals will be the carbonyl (C=O) stretch from the ketone and the C-O stretch from the ether linkage.[13]
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory.
-
Measurement Mode: Absorbance or Transmittance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans.
-
-
Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[14]
-
Data Presentation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~1705-1720 | C=O Stretch | Ketone | Strong, Sharp |
| 2850-2960 | C-H Stretch | Aliphatic CH, CH₂, CH₃ | Strong |
| 1450-1470 | C-H Bend | CH₂ Scissoring | Medium |
| 1370-1390 | C-H Bend | CH₃ Bending | Medium |
| ~1040-1150 | C-O Stretch | Cyclic Ether | Strong |
Visualizations
Caption: Figure 1. General Workflow for this compound Characterization.
Caption: Figure 2. Chemical Relationship of this compound Synthesis.
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Allobetulin | 1617-72-7 | Benchchem [benchchem.com]
- 6. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Computational and GC-MS screening of bioactive compounds from Thymus Vulgaris targeting mycolactone protein associated with Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ejournal.upi.edu [ejournal.upi.edu]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Application Notes and Protocols for Allobetulone in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulone, a pentacyclic triterpenoid (B12794562) derived from birch bark, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. These application notes provide a comprehensive overview of the use of this compound in various cell culture-based assays to evaluate its biological activity. Detailed protocols for key experiments are provided to guide researchers in assessing its cytotoxic, apoptotic, and anti-inflammatory potential.
Data Presentation: Efficacy of this compound and Related Compounds
The cytotoxic effects of this compound and its structural analogs are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. While extensive IC50 data for this compound across a wide range of cancer cell lines is still emerging, the following tables summarize the reported cytotoxic activities of related triterpenoids to provide an expected effective concentration range.
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Betulinic Acid | B164A5 | Melanoma | < 15 | Not Specified |
| Betulinic Acid | A375 | Melanoma | ~50 | Not Specified |
| Betulin-TZ1 | A375 | Melanoma | 22.41 | 48 |
| Betulin-TZ3 | A375 | Melanoma | 34.34 | 48 |
Note: The IC50 values for this compound should be empirically determined for each cell line of interest as sensitivity can vary significantly.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the determined time. Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Complete culture medium (DMEM)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound only).
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.[1]
Signaling Pathways and Mechanisms of Action
Apoptosis Induction Pathway
This compound and related triterpenoids are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2]
NF-κB Inflammatory Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's biological activity in cell culture.
References
Application Notes and Protocols for Allobetulone in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulone, a pentacyclic triterpenoid derived from birch bark, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. These application notes provide a comprehensive overview of the use of this compound in various cell culture-based assays to evaluate its biological activity. Detailed protocols for key experiments are provided to guide researchers in assessing its cytotoxic, apoptotic, and anti-inflammatory potential.
Data Presentation: Efficacy of this compound and Related Compounds
The cytotoxic effects of this compound and its structural analogs are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. While extensive IC50 data for this compound across a wide range of cancer cell lines is still emerging, the following tables summarize the reported cytotoxic activities of related triterpenoids to provide an expected effective concentration range.
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Betulinic Acid | B164A5 | Melanoma | < 15 | Not Specified |
| Betulinic Acid | A375 | Melanoma | ~50 | Not Specified |
| Betulin-TZ1 | A375 | Melanoma | 22.41 | 48 |
| Betulin-TZ3 | A375 | Melanoma | 34.34 | 48 |
Note: The IC50 values for this compound should be empirically determined for each cell line of interest as sensitivity can vary significantly.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the determined time. Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Complete culture medium (DMEM)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound only).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.[1]
Signaling Pathways and Mechanisms of Action
Apoptosis Induction Pathway
This compound and related triterpenoids are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2]
NF-κB Inflammatory Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's biological activity in cell culture.
References
Allobetulone: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers
Allobetulone, a pentacyclic triterpenoid (B12794562) derived from the naturally abundant betulin (B1666924), has emerged as a promising scaffold in medicinal chemistry. Its rigid steroidal backbone provides a unique three-dimensional framework for the development of novel therapeutic agents. Modifications at various positions of the this compound core have led to the discovery of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and immunomodulatory properties. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound as a scaffold for drug discovery.
Synthesis of this compound and its Derivatives
The journey into the medicinal chemistry of this compound begins with its synthesis from betulin, a readily available starting material extracted from birch bark. The key transformation is a Wagner-Meerwein rearrangement. Subsequent modifications can be introduced at various positions, with the C-2, C-3, and C-28 positions being the most frequently targeted for derivatization.
Synthesis of this compound from Betulin
This compound is synthesized from betulin through a two-step process involving an acid-catalyzed rearrangement followed by oxidation.
Experimental Protocol:
Step 1: Wagner-Meerwein Rearrangement to Allobetulin (B154736) [1][2]
-
Dissolve betulin (1 equivalent) in a suitable solvent such as CH₂Cl₂.
-
Add an acid catalyst, for example, p-toluenesulfonic acid (p-TSA) (2.6 equivalents).
-
Reflux the mixture overnight and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain allobetulin.
Step 2: Oxidation to this compound [1]
-
Dissolve allobetulin (1 equivalent) in acetone (B3395972) at 0 °C.
-
Add freshly prepared Jones' reagent dropwise to the solution.
-
Stir the reaction mixture for 2 hours, monitoring by TLC.
-
Quench the reaction with methanol (B129727) and water.
-
Remove the solvent under vacuum.
-
Extract the aqueous residue with CH₂Cl₂.
-
Combine the organic layers, dry with Na₂SO₄, and remove the solvent under vacuum to yield this compound as a white solid.
Synthesis of 2α-Propargyl-Allobetulone[1]
This derivative serves as a key intermediate for introducing various functionalities, such as nucleosides, via click chemistry.
Experimental Protocol:
-
Prepare a solution of this compound (1 equivalent) in a suitable anhydrous solvent.
-
Add KN(SiMe₃)₂/Et₃B system to the solution.
-
React with propargyl bromide to obtain 2α-propargyl-allobetulone.
-
Purify the product using column chromatography.
Synthesis of Allobetulon/Allobetulin–Nucleoside Conjugates[1][3]
Nucleoside conjugates of this compound have shown promising antitumor activity.[1] The synthesis is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (click chemistry).
Experimental Protocol:
-
Synthesize or procure the desired azide-modified nucleoside.
-
Dissolve 2α-propargyl-allobetulone (1 equivalent) and the azido-nucleoside (1.1 equivalents) in a solvent mixture of t-BuOH and H₂O.
-
Add sodium ascorbate (B8700270) (0.3 equivalents) and CuSO₄·5H₂O (0.15 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Evaluation of this compound Derivatives
A range of in vitro assays are employed to evaluate the biological activity of newly synthesized this compound derivatives.
Antiproliferative Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol (MTT Assay): [3][4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin (B142131) or doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 10d (Allobetulin-nucleoside conjugate) | SMMC-7721 (Hepatoma) | 5.57 | [1] |
| HepG2 (Hepatocellular carcinoma) | 7.49 | [1] | |
| MNK-45 (Gastric cancer) | 6.31 | [1] | |
| SW620 (Colorectal cancer) | 6.00 | [1] | |
| A549 (Non-small cell lung cancer) | 5.79 | [1] | |
| 9b (Allobetulon-nucleoside conjugate) | MCF-7 (Breast cancer) | Similar potency to oxaliplatin | [1] |
| 9e (Allobetulon-nucleoside conjugate) | MNK-45, SW620 | Significant potency | [1] |
| 10a (Allobetulin-nucleoside conjugate) | MNK-45, SW620 | Significant potency | [1] |
| 4q (Allobetulin 1,2,3-triazolium salt) | Eca-109 (Esophageal carcinoma) | Potent activity | [6] |
| 4n (Allobetulin 1,2,3-triazolium salt) | SGC-7901 (Gastric cancer) | Strong inhibitory effect | [6] |
Antiviral Activity Assessment
The antiviral activity of this compound derivatives can be evaluated against various viruses using cell-based assays that measure the inhibition of viral replication.
Experimental Protocol (General Antiviral Assay): [7][8][9]
-
Cell Seeding: Seed host cells susceptible to the virus of interest in a 48-well plate.
-
Compound Treatment and Infection: Pre-treat the cells with different concentrations of the this compound derivatives for a specified time (e.g., 8 hours). Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 24 or 48 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying viral RNA in the cell supernatant using RT-qPCR, or by using a plaque reduction assay to determine the number of infectious virus particles.
-
Data Analysis: Calculate the EC₅₀ value (the effective concentration of the compound that inhibits viral replication by 50%).
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound derivatives can be investigated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
Experimental Protocol (Inhibition of IL-6 Production): [10][11][12]
-
Cell Culture: Culture immune cells, such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), in appropriate media.
-
Stimulation and Treatment: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of various concentrations of the this compound derivatives.
-
Incubation: Incubate the cells for a sufficient period to allow for cytokine production (e.g., 24 hours).
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of the pro-inflammatory cytokine, such as Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the inhibitory effect of the compounds on IL-6 production and calculate the IC₅₀ value.
Mechanism of Action Studies
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.
Apoptosis Induction
Several this compound derivatives have been shown to induce apoptosis in cancer cells.[1][6] This can be investigated through various assays.
Experimental Protocol (Flow Cytometry for Apoptosis and Cell Cycle Analysis): [1]
-
Cell Treatment: Treat cancer cells with the this compound derivative at different concentrations for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis, or with PI alone for cell cycle analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining helps to differentiate between early and late apoptotic/necrotic cells. For cell cycle analysis, the DNA content is measured to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol (Western Blotting for Apoptosis-Related Proteins): [1]
-
Protein Extraction: Treat cells with the this compound derivative, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, LC3) followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathway
Caption: Mitochondrial apoptosis pathway induced by this compound derivatives.
Experimental Workflow
Caption: Workflow for the development of this compound-based therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of mitochondria-targeting allobetulin 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural triterpenoids from licorice potently inhibit SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Allobetulone: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers
Allobetulone, a pentacyclic triterpenoid derived from the naturally abundant betulin, has emerged as a promising scaffold in medicinal chemistry. Its rigid steroidal backbone provides a unique three-dimensional framework for the development of novel therapeutic agents. Modifications at various positions of the this compound core have led to the discovery of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and immunomodulatory properties. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound as a scaffold for drug discovery.
Synthesis of this compound and its Derivatives
The journey into the medicinal chemistry of this compound begins with its synthesis from betulin, a readily available starting material extracted from birch bark. The key transformation is a Wagner-Meerwein rearrangement. Subsequent modifications can be introduced at various positions, with the C-2, C-3, and C-28 positions being the most frequently targeted for derivatization.
Synthesis of this compound from Betulin
This compound is synthesized from betulin through a two-step process involving an acid-catalyzed rearrangement followed by oxidation.
Experimental Protocol:
Step 1: Wagner-Meerwein Rearrangement to Allobetulin [1][2]
-
Dissolve betulin (1 equivalent) in a suitable solvent such as CH₂Cl₂.
-
Add an acid catalyst, for example, p-toluenesulfonic acid (p-TSA) (2.6 equivalents).
-
Reflux the mixture overnight and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain allobetulin.
Step 2: Oxidation to this compound [1]
-
Dissolve allobetulin (1 equivalent) in acetone at 0 °C.
-
Add freshly prepared Jones' reagent dropwise to the solution.
-
Stir the reaction mixture for 2 hours, monitoring by TLC.
-
Quench the reaction with methanol and water.
-
Remove the solvent under vacuum.
-
Extract the aqueous residue with CH₂Cl₂.
-
Combine the organic layers, dry with Na₂SO₄, and remove the solvent under vacuum to yield this compound as a white solid.
Synthesis of 2α-Propargyl-Allobetulone[1]
This derivative serves as a key intermediate for introducing various functionalities, such as nucleosides, via click chemistry.
Experimental Protocol:
-
Prepare a solution of this compound (1 equivalent) in a suitable anhydrous solvent.
-
Add KN(SiMe₃)₂/Et₃B system to the solution.
-
React with propargyl bromide to obtain 2α-propargyl-allobetulone.
-
Purify the product using column chromatography.
Synthesis of Allobetulon/Allobetulin–Nucleoside Conjugates[1][3]
Nucleoside conjugates of this compound have shown promising antitumor activity.[1] The synthesis is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (click chemistry).
Experimental Protocol:
-
Synthesize or procure the desired azide-modified nucleoside.
-
Dissolve 2α-propargyl-allobetulone (1 equivalent) and the azido-nucleoside (1.1 equivalents) in a solvent mixture of t-BuOH and H₂O.
-
Add sodium ascorbate (0.3 equivalents) and CuSO₄·5H₂O (0.15 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Evaluation of this compound Derivatives
A range of in vitro assays are employed to evaluate the biological activity of newly synthesized this compound derivatives.
Antiproliferative Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol (MTT Assay): [3][4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 10d (Allobetulin-nucleoside conjugate) | SMMC-7721 (Hepatoma) | 5.57 | [1] |
| HepG2 (Hepatocellular carcinoma) | 7.49 | [1] | |
| MNK-45 (Gastric cancer) | 6.31 | [1] | |
| SW620 (Colorectal cancer) | 6.00 | [1] | |
| A549 (Non-small cell lung cancer) | 5.79 | [1] | |
| 9b (Allobetulon-nucleoside conjugate) | MCF-7 (Breast cancer) | Similar potency to oxaliplatin | [1] |
| 9e (Allobetulon-nucleoside conjugate) | MNK-45, SW620 | Significant potency | [1] |
| 10a (Allobetulin-nucleoside conjugate) | MNK-45, SW620 | Significant potency | [1] |
| 4q (Allobetulin 1,2,3-triazolium salt) | Eca-109 (Esophageal carcinoma) | Potent activity | [6] |
| 4n (Allobetulin 1,2,3-triazolium salt) | SGC-7901 (Gastric cancer) | Strong inhibitory effect | [6] |
Antiviral Activity Assessment
The antiviral activity of this compound derivatives can be evaluated against various viruses using cell-based assays that measure the inhibition of viral replication.
Experimental Protocol (General Antiviral Assay): [7][8][9]
-
Cell Seeding: Seed host cells susceptible to the virus of interest in a 48-well plate.
-
Compound Treatment and Infection: Pre-treat the cells with different concentrations of the this compound derivatives for a specified time (e.g., 8 hours). Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 24 or 48 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying viral RNA in the cell supernatant using RT-qPCR, or by using a plaque reduction assay to determine the number of infectious virus particles.
-
Data Analysis: Calculate the EC₅₀ value (the effective concentration of the compound that inhibits viral replication by 50%).
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound derivatives can be investigated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
Experimental Protocol (Inhibition of IL-6 Production): [10][11][12]
-
Cell Culture: Culture immune cells, such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), in appropriate media.
-
Stimulation and Treatment: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of various concentrations of the this compound derivatives.
-
Incubation: Incubate the cells for a sufficient period to allow for cytokine production (e.g., 24 hours).
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of the pro-inflammatory cytokine, such as Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the inhibitory effect of the compounds on IL-6 production and calculate the IC₅₀ value.
Mechanism of Action Studies
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.
Apoptosis Induction
Several this compound derivatives have been shown to induce apoptosis in cancer cells.[1][6] This can be investigated through various assays.
Experimental Protocol (Flow Cytometry for Apoptosis and Cell Cycle Analysis): [1]
-
Cell Treatment: Treat cancer cells with the this compound derivative at different concentrations for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis, or with PI alone for cell cycle analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining helps to differentiate between early and late apoptotic/necrotic cells. For cell cycle analysis, the DNA content is measured to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol (Western Blotting for Apoptosis-Related Proteins): [1]
-
Protein Extraction: Treat cells with the this compound derivative, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, LC3) followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathway
Caption: Mitochondrial apoptosis pathway induced by this compound derivatives.
Experimental Workflow
Caption: Workflow for the development of this compound-based therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of mitochondria-targeting allobetulin 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural triterpenoids from licorice potently inhibit SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Allobetulone-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers interested in evaluating the antiviral properties of Allobetulone and its derivatives. This document outlines detailed protocols for key antiviral assays, summarizes available quantitative data, and proposes potential signaling pathways involved in the antiviral mechanism of this compound.
Introduction to this compound
This compound, a pentacyclic triterpenoid (B12794562) derived from betulin, has emerged as a promising scaffold for the development of novel therapeutic agents.[1] Triterpenoids, as a class, are known to possess a wide range of biological activities, including antiviral effects against various human pathogens.[2][3] this compound and its derivatives have shown inhibitory activity against several viruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), and influenza viruses, making them attractive candidates for further antiviral drug development.[1][4]
Quantitative Data Summary
The following tables summarize the reported 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for this compound and related triterpenoid derivatives against various viruses. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound and Its Derivatives
| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| This compound Derivative | Influenza A | Cell-based | - | >100 | - | [1] |
| This compound Derivative | Herpes Simplex Virus (HSV) | Cell-based | - | - | - | [1] |
Table 2: Antiviral Activity of Related Triterpenoid Derivatives
| Compound Class | Derivative Example | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| Betulinic Acid | Ionic Derivative 2 | HSV-2 | Plaque Reduction | 0.6 | >100 | >166.7 | [5][6] |
| Betulinic Acid | Ionic Derivative 5 | HSV-2 | Plaque Reduction | 0.9 | >100 | >111.1 | [5][6] |
| Betulinic Acid | Phosphonate Derivative 3 | HAdV-5 | - | 2.59 | - | 5.8 | [2] |
| Betulinic Acid | Phosphonate Derivative 8a | BEV | - | 13.59 | - | 9.4 | [2] |
| Oleanolic Acid | AXX-18 | HSV-1/F | Plaque Reduction | 1.47 | 44.69 | 30.4 | [7] |
| Oleanolic Acid | AXX-18 | HSV-1/106 (ACV-resistant) | Plaque Reduction | 6.04 | 44.69 | 7.4 | [7] |
| Oleanolic Acid | Trimer 12c | Influenza A (H3N2) | Cell-based | 1.20 | >100 | >83.3 | [6] |
| Oleanolic Acid | Trimer 13d | Influenza B | Cell-based | - | >100 | - | [6] |
| Ursolic Acid | Derivative 9 | PRRSV | Cell-based | 2.03 | >160 | >78.8 | [8] |
Experimental Protocols
Detailed methodologies for foundational antiviral assays are provided below. These protocols can be adapted for the specific virus and cell line of interest.
Plaque Reduction Assay (PRA) for HSV and HCMV
This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound (e.g., this compound). An overlay medium is then added to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques. The reduction in the number of plaques in treated versus untreated wells indicates the antiviral activity of the compound.
Protocol for Herpes Simplex Virus (HSV-1): [5][9][10][11]
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with HSV-1 at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Treatment: After a 1-hour adsorption period at 37°C, remove the viral inoculum and add the medium containing the different concentrations of this compound.
-
Overlay: After another hour, remove the treatment medium and overlay the cells with a medium containing 1-2% methylcellulose (B11928114) or other viscous substance to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the EC₅₀ value using non-linear regression analysis.
Protocol for Human Cytomegalovirus (HCMV):
The protocol for HCMV is similar to that for HSV, with some modifications due to the slower replication cycle of HCMV.
-
Cell Seeding: Use human foreskin fibroblasts (HFFs) or another permissive cell line.
-
Incubation: The incubation period after adding the overlay will be longer, typically 7-14 days.
-
Plaque Visualization: Plaques may be smaller and require microscopic examination for accurate counting.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Assay for Influenza Virus
This assay measures the amount of viral RNA in infected cells, providing a quantitative measure of viral replication.
Principle: Host cells are infected with influenza virus and treated with the test compound. After a set incubation period, total RNA is extracted from the cells. The viral RNA is then reverse transcribed into complementary DNA (cDNA) and quantified using real-time PCR with primers and probes specific to a conserved viral gene (e.g., the matrix (M) gene).[3][12][13][14][15]
-
Cell Seeding and Infection: Seed Madin-Darby canine kidney (MDCK) cells in 24- or 48-well plates. Once confluent, infect the cells with influenza A or B virus at a defined MOI.
-
Treatment: After a 1-hour adsorption, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RT-qPCR:
-
Perform a one-step or two-step RT-qPCR. For a one-step reaction, the reverse transcription and PCR amplification occur in the same tube.
-
Use primers and a fluorescently labeled probe (e.g., TaqMan®) specific for a conserved region of the influenza virus genome, such as the M gene.
-
Include a standard curve of known concentrations of viral RNA to allow for absolute quantification of viral copy numbers.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Determine the viral RNA copy number in each sample from the standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC₅₀ value.
Cytotoxicity Assay (MTT or CCK-8 Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
Principle: Cells are incubated with various concentrations of the test compound. The viability of the cells is then assessed using a colorimetric assay, such as the MTT or CCK-8 assay, which measures mitochondrial metabolic activity.
Protocol:
-
Cell Seeding: Seed the same host cells used for the antiviral assays in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assay: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Determine the CC₅₀ value.
Proposed Antiviral Mechanisms and Signaling Pathways
While the precise molecular mechanisms of this compound's antiviral activity are still under investigation, research on related triterpenoids suggests potential targets and signaling pathways that may be involved.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the innate immune response and is often manipulated by viruses to facilitate their replication.[16][17] Many triterpenoids have been shown to inhibit the NF-κB pathway, thereby suppressing viral replication and virus-induced inflammation.[8][18] A derivative of oleanolic acid, a structurally similar triterpenoid, has been shown to inhibit the TLR4–MyD88–NF-κB signaling pathway during influenza virus infection.[19] It is plausible that this compound exerts its antiviral effects, at least in part, through the inhibition of this key inflammatory pathway.
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Betulin and Betulinic Acid Containing a Phosphonate Group—In Silico Studies and Preliminary In Vitro Assessment of Antiviral Activity | MDPI [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Further studies on the antiviral activity of alloferon and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Derivative AXX-18 Exerts Antiviral Activity by Inhibiting the Expression of HSV-1 Viral Genes UL8 and UL52 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid derivatives are potent inhibitors against porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. science.vla.gov.uk [science.vla.gov.uk]
- 14. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. oatext.com [oatext.com]
- 18. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miragenews.com [miragenews.com]
Application Notes and Protocols for Developing Allobetulone-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers interested in evaluating the antiviral properties of Allobetulone and its derivatives. This document outlines detailed protocols for key antiviral assays, summarizes available quantitative data, and proposes potential signaling pathways involved in the antiviral mechanism of this compound.
Introduction to this compound
This compound, a pentacyclic triterpenoid derived from betulin, has emerged as a promising scaffold for the development of novel therapeutic agents.[1] Triterpenoids, as a class, are known to possess a wide range of biological activities, including antiviral effects against various human pathogens.[2][3] this compound and its derivatives have shown inhibitory activity against several viruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), and influenza viruses, making them attractive candidates for further antiviral drug development.[1][4]
Quantitative Data Summary
The following tables summarize the reported 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for this compound and related triterpenoid derivatives against various viruses. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound and Its Derivatives
| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| This compound Derivative | Influenza A | Cell-based | - | >100 | - | [1] |
| This compound Derivative | Herpes Simplex Virus (HSV) | Cell-based | - | - | - | [1] |
Table 2: Antiviral Activity of Related Triterpenoid Derivatives
| Compound Class | Derivative Example | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| Betulinic Acid | Ionic Derivative 2 | HSV-2 | Plaque Reduction | 0.6 | >100 | >166.7 | [5][6] |
| Betulinic Acid | Ionic Derivative 5 | HSV-2 | Plaque Reduction | 0.9 | >100 | >111.1 | [5][6] |
| Betulinic Acid | Phosphonate Derivative 3 | HAdV-5 | - | 2.59 | - | 5.8 | [2] |
| Betulinic Acid | Phosphonate Derivative 8a | BEV | - | 13.59 | - | 9.4 | [2] |
| Oleanolic Acid | AXX-18 | HSV-1/F | Plaque Reduction | 1.47 | 44.69 | 30.4 | [7] |
| Oleanolic Acid | AXX-18 | HSV-1/106 (ACV-resistant) | Plaque Reduction | 6.04 | 44.69 | 7.4 | [7] |
| Oleanolic Acid | Trimer 12c | Influenza A (H3N2) | Cell-based | 1.20 | >100 | >83.3 | [6] |
| Oleanolic Acid | Trimer 13d | Influenza B | Cell-based | - | >100 | - | [6] |
| Ursolic Acid | Derivative 9 | PRRSV | Cell-based | 2.03 | >160 | >78.8 | [8] |
Experimental Protocols
Detailed methodologies for foundational antiviral assays are provided below. These protocols can be adapted for the specific virus and cell line of interest.
Plaque Reduction Assay (PRA) for HSV and HCMV
This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound (e.g., this compound). An overlay medium is then added to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques. The reduction in the number of plaques in treated versus untreated wells indicates the antiviral activity of the compound.
Protocol for Herpes Simplex Virus (HSV-1): [5][9][10][11]
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with HSV-1 at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Treatment: After a 1-hour adsorption period at 37°C, remove the viral inoculum and add the medium containing the different concentrations of this compound.
-
Overlay: After another hour, remove the treatment medium and overlay the cells with a medium containing 1-2% methylcellulose or other viscous substance to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the EC₅₀ value using non-linear regression analysis.
Protocol for Human Cytomegalovirus (HCMV):
The protocol for HCMV is similar to that for HSV, with some modifications due to the slower replication cycle of HCMV.
-
Cell Seeding: Use human foreskin fibroblasts (HFFs) or another permissive cell line.
-
Incubation: The incubation period after adding the overlay will be longer, typically 7-14 days.
-
Plaque Visualization: Plaques may be smaller and require microscopic examination for accurate counting.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Assay for Influenza Virus
This assay measures the amount of viral RNA in infected cells, providing a quantitative measure of viral replication.
Principle: Host cells are infected with influenza virus and treated with the test compound. After a set incubation period, total RNA is extracted from the cells. The viral RNA is then reverse transcribed into complementary DNA (cDNA) and quantified using real-time PCR with primers and probes specific to a conserved viral gene (e.g., the matrix (M) gene).[3][12][13][14][15]
-
Cell Seeding and Infection: Seed Madin-Darby canine kidney (MDCK) cells in 24- or 48-well plates. Once confluent, infect the cells with influenza A or B virus at a defined MOI.
-
Treatment: After a 1-hour adsorption, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RT-qPCR:
-
Perform a one-step or two-step RT-qPCR. For a one-step reaction, the reverse transcription and PCR amplification occur in the same tube.
-
Use primers and a fluorescently labeled probe (e.g., TaqMan®) specific for a conserved region of the influenza virus genome, such as the M gene.
-
Include a standard curve of known concentrations of viral RNA to allow for absolute quantification of viral copy numbers.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Determine the viral RNA copy number in each sample from the standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC₅₀ value.
Cytotoxicity Assay (MTT or CCK-8 Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
Principle: Cells are incubated with various concentrations of the test compound. The viability of the cells is then assessed using a colorimetric assay, such as the MTT or CCK-8 assay, which measures mitochondrial metabolic activity.
Protocol:
-
Cell Seeding: Seed the same host cells used for the antiviral assays in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assay: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Determine the CC₅₀ value.
Proposed Antiviral Mechanisms and Signaling Pathways
While the precise molecular mechanisms of this compound's antiviral activity are still under investigation, research on related triterpenoids suggests potential targets and signaling pathways that may be involved.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the innate immune response and is often manipulated by viruses to facilitate their replication.[16][17] Many triterpenoids have been shown to inhibit the NF-κB pathway, thereby suppressing viral replication and virus-induced inflammation.[8][18] A derivative of oleanolic acid, a structurally similar triterpenoid, has been shown to inhibit the TLR4–MyD88–NF-κB signaling pathway during influenza virus infection.[19] It is plausible that this compound exerts its antiviral effects, at least in part, through the inhibition of this key inflammatory pathway.
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Betulin and Betulinic Acid Containing a Phosphonate Group—In Silico Studies and Preliminary In Vitro Assessment of Antiviral Activity | MDPI [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Further studies on the antiviral activity of alloferon and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Derivative AXX-18 Exerts Antiviral Activity by Inhibiting the Expression of HSV-1 Viral Genes UL8 and UL52 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid derivatives are potent inhibitors against porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. science.vla.gov.uk [science.vla.gov.uk]
- 14. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. oatext.com [oatext.com]
- 18. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miragenews.com [miragenews.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allobetulone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Allobetulone, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Betulin (B1666924) to Allobetulin (B154736) Rearrangement
-
Question: My Wagner-Meerwein rearrangement of betulin to allobetulin is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this step are often related to the choice of acid catalyst, reaction time, or temperature.
-
Catalyst Choice: Traditional methods using mineral acids like HBr in chloroform (B151607) or sulfuric acid in acetic acid can give moderate to good yields.[1][2] However, using solid-supported acid reagents, such as sulfuric acid or tosic acid on silica (B1680970), Montmorillonite K10, or bleaching clays, can substantially improve the yield to near-quantitative levels.[1][3] Ferric nitrate (B79036) or ferric chloride absorbed on silica gel or alumina (B75360) are also reported to give excellent yields.[1][2][3]
-
Reaction Time: Prolonged reaction times can lead to the formation of unwanted side products, including A-ring contracted products, which will lower the yield of the desired allobetulin.[1][2][3] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Alternative Reagents: Consider using trifluoroacetic acid or bismuth triflate, which have been shown to provide excellent results for this transformation.[1][2][3]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation during my synthesis. How can I minimize this?
-
Answer: Side product formation is a common issue. Betulinic acid, for instance, is known to be slower to rearrange and may yield substantial amounts of side products compared to other betulin analogs.[1][2]
-
Control Reaction Time: As mentioned, longer reaction times, particularly during the rearrangement step, can lead to undesired products.[1][2][3] Careful monitoring via TLC is essential.
-
One-Pot Procedure: To streamline the process and potentially reduce side reactions from intermediate isolation, consider a one-pot procedure to convert betulin directly to this compound.[1]
-
Starting Material Purity: Ensure the purity of your starting material, betulin. Impurities in the starting material can lead to a variety of side reactions. Methods for purifying betulin from birch bark often involve recrystallization and chromatography.[4][5]
-
Issue 3: Inefficient Oxidation of Allobetulin to this compound
-
Question: The oxidation of allobetulin to this compound is incomplete or yielding impurities. What can I do to improve this step?
-
Answer: The choice of oxidizing agent and reaction conditions are critical for an efficient and clean oxidation.
-
Oxidizing Agents: Allobetulin can be effectively oxidized to this compound using various reagents. Chromium(VI) reagents like Jones' reagent are commonly used.[1][6] Other effective methods include the Swern oxidation or using sodium hypochlorite.[1][3]
-
Reaction Conditions: When using Jones' reagent, it is typically added dropwise at 0 °C to a solution of allobetulin in acetone, followed by stirring for a couple of hours.[6] Careful control of temperature and reaction time is necessary to avoid over-oxidation or side reactions. For example, oxidation of this compound with chromic acid can lead to a low yield of an insoluble lactone.[1]
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?
-
Answer: Purification of triterpenoids like this compound typically involves chromatographic techniques.
-
Column Chromatography: This is a standard method for purifying this compound from reaction mixtures. The choice of solvent system for elution will depend on the impurities present.
-
Recrystallization: This can be an effective method for obtaining highly pure crystalline this compound, provided a suitable solvent or solvent system is identified.
-
General Purification Strategies: For related compounds like betulin, purification strategies involve differential solubility in various solvents, crystallization, and the use of silica gel chromatography.[4][5] These principles can be adapted for this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data for the key steps in this compound synthesis based on cited literature.
Table 1: Wagner-Meerwein Rearrangement of Betulin to Allobetulin
| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Ferric chloride hydrate | - | - | 92% (on ~5g scale) | [1][2][3] |
| Bismuth triflate (50 mol%) | Dichloromethane | Reflux, 8-15 h | 96-98% | [1] |
| p-Toluenesulfonic acid (p-TSA) | Dichloromethane | Reflux, overnight | - | [6] |
| Solid acids (H₂SO₄/SiO₂, Tosic acid/SiO₂) | - | - | ~Quantitative | [1][3] |
| Ferric nitrate/chloride on silica/alumina | - | - | Excellent | [1][2][3] |
Table 2: Oxidation of Allobetulin to this compound
| Oxidizing Agent | Solvent | Conditions | Yield | Reference |
| Jones' Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C, 2 h | - | [6] |
| Chromium(VI) reagents | - | - | - | [1][3] |
| Swern Oxidation | - | - | - | [1][3] |
| Sodium Hypochlorite | - | - | - | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of Allobetulin from Betulin via Wagner-Meerwein Rearrangement
-
Reference: Based on the procedure described by Li et al. and Pichette et al.[1][2][3][6]
-
Materials: Betulin, p-Toluenesulfonic acid (p-TSA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve Betulin (e.g., 2.0 g, 4.52 mmol) in Dichloromethane (100 mL).[6]
-
Add p-Toluenesulfonic acid (p-TSA) (e.g., 2.0 g, 11.63 mmol).[6]
-
Reflux the mixture overnight.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure allobetulin.
-
Protocol 2: Synthesis of this compound from Allobetulin via Jones' Oxidation
-
Reference: Based on the procedure described by Sun et al.[6]
-
Materials: Allobetulin, Acetone, Jones' reagent (prepared from CrO₃, H₂SO₄, and H₂O).
-
Procedure:
-
Dissolve Allobetulin (e.g., 1.8 g, 4.06 mmol) in Acetone (100 mL).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly prepared Jones' reagent dropwise to the solution while stirring.[6]
-
Continue stirring at 0 °C for 2 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding isopropanol (B130326) until the orange/brown color turns to green.
-
Filter the mixture through a pad of celite to remove chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography to yield pure this compound.
-
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting guide for optimizing this compound synthesis.
Caption: Workflow for the two-step synthesis of this compound from Betulin.
Caption: A troubleshooting decision tree for this compound synthesis.
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allobetulin and Its Derivatives: Synthesis and Biological Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allobetulone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Allobetulone, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Betulin to Allobetulin Rearrangement
-
Question: My Wagner-Meerwein rearrangement of betulin to allobetulin is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this step are often related to the choice of acid catalyst, reaction time, or temperature.
-
Catalyst Choice: Traditional methods using mineral acids like HBr in chloroform or sulfuric acid in acetic acid can give moderate to good yields.[1][2] However, using solid-supported acid reagents, such as sulfuric acid or tosic acid on silica, Montmorillonite K10, or bleaching clays, can substantially improve the yield to near-quantitative levels.[1][3] Ferric nitrate or ferric chloride absorbed on silica gel or alumina are also reported to give excellent yields.[1][2][3]
-
Reaction Time: Prolonged reaction times can lead to the formation of unwanted side products, including A-ring contracted products, which will lower the yield of the desired allobetulin.[1][2][3] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Alternative Reagents: Consider using trifluoroacetic acid or bismuth triflate, which have been shown to provide excellent results for this transformation.[1][2][3]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation during my synthesis. How can I minimize this?
-
Answer: Side product formation is a common issue. Betulinic acid, for instance, is known to be slower to rearrange and may yield substantial amounts of side products compared to other betulin analogs.[1][2]
-
Control Reaction Time: As mentioned, longer reaction times, particularly during the rearrangement step, can lead to undesired products.[1][2][3] Careful monitoring via TLC is essential.
-
One-Pot Procedure: To streamline the process and potentially reduce side reactions from intermediate isolation, consider a one-pot procedure to convert betulin directly to this compound.[1]
-
Starting Material Purity: Ensure the purity of your starting material, betulin. Impurities in the starting material can lead to a variety of side reactions. Methods for purifying betulin from birch bark often involve recrystallization and chromatography.[4][5]
-
Issue 3: Inefficient Oxidation of Allobetulin to this compound
-
Question: The oxidation of allobetulin to this compound is incomplete or yielding impurities. What can I do to improve this step?
-
Answer: The choice of oxidizing agent and reaction conditions are critical for an efficient and clean oxidation.
-
Oxidizing Agents: Allobetulin can be effectively oxidized to this compound using various reagents. Chromium(VI) reagents like Jones' reagent are commonly used.[1][6] Other effective methods include the Swern oxidation or using sodium hypochlorite.[1][3]
-
Reaction Conditions: When using Jones' reagent, it is typically added dropwise at 0 °C to a solution of allobetulin in acetone, followed by stirring for a couple of hours.[6] Careful control of temperature and reaction time is necessary to avoid over-oxidation or side reactions. For example, oxidation of this compound with chromic acid can lead to a low yield of an insoluble lactone.[1]
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?
-
Answer: Purification of triterpenoids like this compound typically involves chromatographic techniques.
-
Column Chromatography: This is a standard method for purifying this compound from reaction mixtures. The choice of solvent system for elution will depend on the impurities present.
-
Recrystallization: This can be an effective method for obtaining highly pure crystalline this compound, provided a suitable solvent or solvent system is identified.
-
General Purification Strategies: For related compounds like betulin, purification strategies involve differential solubility in various solvents, crystallization, and the use of silica gel chromatography.[4][5] These principles can be adapted for this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data for the key steps in this compound synthesis based on cited literature.
Table 1: Wagner-Meerwein Rearrangement of Betulin to Allobetulin
| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Ferric chloride hydrate | - | - | 92% (on ~5g scale) | [1][2][3] |
| Bismuth triflate (50 mol%) | Dichloromethane | Reflux, 8-15 h | 96-98% | [1] |
| p-Toluenesulfonic acid (p-TSA) | Dichloromethane | Reflux, overnight | - | [6] |
| Solid acids (H₂SO₄/SiO₂, Tosic acid/SiO₂) | - | - | ~Quantitative | [1][3] |
| Ferric nitrate/chloride on silica/alumina | - | - | Excellent | [1][2][3] |
Table 2: Oxidation of Allobetulin to this compound
| Oxidizing Agent | Solvent | Conditions | Yield | Reference |
| Jones' Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C, 2 h | - | [6] |
| Chromium(VI) reagents | - | - | - | [1][3] |
| Swern Oxidation | - | - | - | [1][3] |
| Sodium Hypochlorite | - | - | - | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of Allobetulin from Betulin via Wagner-Meerwein Rearrangement
-
Reference: Based on the procedure described by Li et al. and Pichette et al.[1][2][3][6]
-
Materials: Betulin, p-Toluenesulfonic acid (p-TSA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve Betulin (e.g., 2.0 g, 4.52 mmol) in Dichloromethane (100 mL).[6]
-
Add p-Toluenesulfonic acid (p-TSA) (e.g., 2.0 g, 11.63 mmol).[6]
-
Reflux the mixture overnight.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure allobetulin.
-
Protocol 2: Synthesis of this compound from Allobetulin via Jones' Oxidation
-
Reference: Based on the procedure described by Sun et al.[6]
-
Materials: Allobetulin, Acetone, Jones' reagent (prepared from CrO₃, H₂SO₄, and H₂O).
-
Procedure:
-
Dissolve Allobetulin (e.g., 1.8 g, 4.06 mmol) in Acetone (100 mL).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly prepared Jones' reagent dropwise to the solution while stirring.[6]
-
Continue stirring at 0 °C for 2 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding isopropanol until the orange/brown color turns to green.
-
Filter the mixture through a pad of celite to remove chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography to yield pure this compound.
-
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting guide for optimizing this compound synthesis.
Caption: Workflow for the two-step synthesis of this compound from Betulin.
Caption: A troubleshooting decision tree for this compound synthesis.
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allobetulin and Its Derivatives: Synthesis and Biological Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allobetulone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allobetulone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic steps for producing this compound?
A1: The most common synthetic route to this compound involves a two-step process starting from readily available Betulin:
-
Wagner-Meerwein Rearrangement: Betulin undergoes an acid-catalyzed rearrangement to form Allobetulin.
-
Oxidation: The hydroxyl group at the C-3 position of Allobetulin is then oxidized to a ketone to yield this compound.[1][2][3]
Q2: What are the most common side products encountered during this compound synthesis?
A2: The primary side products typically arise during the acid-catalyzed rearrangement of Betulin to Allobetulin. These can include:
-
A-ring contracted products: These can form, particularly with prolonged reaction times.[1]
-
"Apoallobetulin" isomers: Dehydrated, isomeric forms of Allobetulin can also be generated. The formation of these byproducts is often favored by higher reaction temperatures.[1]
When starting from Betulinic acid, the rearrangement to 28-oxoallobetulin can also yield a significant amount of undefined side products if not performed in a stepwise manner.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (Betulin or Allobetulin) and a pure standard of the desired product, you can visualize the consumption of the reactant and the formation of the product and any side products.
Q4: What are the general purification strategies for isolating this compound?
A4: Column chromatography is a standard method for purifying this compound from the reaction mixture. The choice of solvent system for elution will depend on the polarity of the side products. Additionally, for the intermediate Allobetulin, a simple wash with acetone (B3395972) can be effective for removing impurities, as Allobetulin is insoluble in this solvent.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete rearrangement of Betulin to Allobetulin. | - Ensure the acid catalyst is active and used in the correct stoichiometry.- Increase the reaction time for the rearrangement step, monitoring by TLC to avoid the formation of A-ring contracted products. |
| Incomplete oxidation of Allobetulin. | - Use a fresh batch of oxidizing agent.- Ensure the reaction temperature is optimal for the chosen oxidation method. | |
| Presence of A-ring contracted side products | Prolonged reaction time during the Wagner-Meerwein rearrangement. | - Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed.- Consider using a milder acid catalyst or lower reaction temperature. |
| Formation of "Apoallobetulin" isomers | High reaction temperatures during the rearrangement step. | - Perform the rearrangement at a lower temperature.- Choose a catalyst that is effective at lower temperatures. |
| Difficult purification | Side products have similar polarity to this compound. | - Optimize the solvent system for column chromatography to improve separation.- Consider using a different stationary phase for chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Wagner-Meerwein Rearrangement of Betulin to Allobetulin
| Acid Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Chloroform | Reflux | 60 minutes | - | [3] |
| Ferric chloride hydrate | - | - | - | 92 | [1] |
| Bismuth triflate | Dichloromethane | Reflux | 8-15 hours | 96-98 | [1] |
| Sulfuric acid on silica | - | - | - | High | [1] |
| Montmorillonite K10/KSF | - | - | - | High | [1] |
Table 2: Oxidation of Allobetulin to this compound
| Oxidizing Agent | Solvent | Yield (%) | Reference |
| Chromium(VI) reagents | Acetone | 93.9 | [5][6] |
| Swern Oxidation | Dichloromethane | - | [1][2] |
| Sodium hypochlorite | - | - | [1][2] |
Experimental Protocols
1. Wagner-Meerwein Rearrangement of Betulin to Allobetulin
-
Reagents: Betulin, p-Toluenesulfonic acid (p-TSA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve Betulin in CH₂Cl₂ in a round-bottom flask.
-
Add p-TSA to the solution.
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude Allobetulin.
-
Purify the crude product by washing with cold acetone or by column chromatography.[4][5]
-
2. Oxidation of Allobetulin to this compound (Jones Oxidation)
-
Reagents: Allobetulin, Jones' reagent (a solution of chromium trioxide in sulfuric acid), Acetone.
-
Procedure:
-
Dissolve Allobetulin in acetone in a flask cooled in an ice bath.
-
Add Jones' reagent dropwise to the solution with stirring.
-
Continue stirring at 0°C and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding isopropanol.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purify the product by column chromatography.
-
Visualizations
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allobetulone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allobetulone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic steps for producing this compound?
A1: The most common synthetic route to this compound involves a two-step process starting from readily available Betulin:
-
Wagner-Meerwein Rearrangement: Betulin undergoes an acid-catalyzed rearrangement to form Allobetulin.
-
Oxidation: The hydroxyl group at the C-3 position of Allobetulin is then oxidized to a ketone to yield this compound.[1][2][3]
Q2: What are the most common side products encountered during this compound synthesis?
A2: The primary side products typically arise during the acid-catalyzed rearrangement of Betulin to Allobetulin. These can include:
-
A-ring contracted products: These can form, particularly with prolonged reaction times.[1]
-
"Apoallobetulin" isomers: Dehydrated, isomeric forms of Allobetulin can also be generated. The formation of these byproducts is often favored by higher reaction temperatures.[1]
When starting from Betulinic acid, the rearrangement to 28-oxoallobetulin can also yield a significant amount of undefined side products if not performed in a stepwise manner.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (Betulin or Allobetulin) and a pure standard of the desired product, you can visualize the consumption of the reactant and the formation of the product and any side products.
Q4: What are the general purification strategies for isolating this compound?
A4: Column chromatography is a standard method for purifying this compound from the reaction mixture. The choice of solvent system for elution will depend on the polarity of the side products. Additionally, for the intermediate Allobetulin, a simple wash with acetone can be effective for removing impurities, as Allobetulin is insoluble in this solvent.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete rearrangement of Betulin to Allobetulin. | - Ensure the acid catalyst is active and used in the correct stoichiometry.- Increase the reaction time for the rearrangement step, monitoring by TLC to avoid the formation of A-ring contracted products. |
| Incomplete oxidation of Allobetulin. | - Use a fresh batch of oxidizing agent.- Ensure the reaction temperature is optimal for the chosen oxidation method. | |
| Presence of A-ring contracted side products | Prolonged reaction time during the Wagner-Meerwein rearrangement. | - Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed.- Consider using a milder acid catalyst or lower reaction temperature. |
| Formation of "Apoallobetulin" isomers | High reaction temperatures during the rearrangement step. | - Perform the rearrangement at a lower temperature.- Choose a catalyst that is effective at lower temperatures. |
| Difficult purification | Side products have similar polarity to this compound. | - Optimize the solvent system for column chromatography to improve separation.- Consider using a different stationary phase for chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Wagner-Meerwein Rearrangement of Betulin to Allobetulin
| Acid Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Chloroform | Reflux | 60 minutes | - | [3] |
| Ferric chloride hydrate | - | - | - | 92 | [1] |
| Bismuth triflate | Dichloromethane | Reflux | 8-15 hours | 96-98 | [1] |
| Sulfuric acid on silica | - | - | - | High | [1] |
| Montmorillonite K10/KSF | - | - | - | High | [1] |
Table 2: Oxidation of Allobetulin to this compound
| Oxidizing Agent | Solvent | Yield (%) | Reference |
| Chromium(VI) reagents | Acetone | 93.9 | [5][6] |
| Swern Oxidation | Dichloromethane | - | [1][2] |
| Sodium hypochlorite | - | - | [1][2] |
Experimental Protocols
1. Wagner-Meerwein Rearrangement of Betulin to Allobetulin
-
Reagents: Betulin, p-Toluenesulfonic acid (p-TSA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve Betulin in CH₂Cl₂ in a round-bottom flask.
-
Add p-TSA to the solution.
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Allobetulin.
-
Purify the crude product by washing with cold acetone or by column chromatography.[4][5]
-
2. Oxidation of Allobetulin to this compound (Jones Oxidation)
-
Reagents: Allobetulin, Jones' reagent (a solution of chromium trioxide in sulfuric acid), Acetone.
-
Procedure:
-
Dissolve Allobetulin in acetone in a flask cooled in an ice bath.
-
Add Jones' reagent dropwise to the solution with stirring.
-
Continue stirring at 0°C and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding isopropanol.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purify the product by column chromatography.
-
Visualizations
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allobetulone Production
Welcome to the technical support center for Allobetulone production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing, purifying, and scaling up this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound synthesis and scale-up in a question-and-answer format.
Category 1: Synthesis & Reaction Conditions
Question: My betulin-to-allobetulone rearrangement reaction is slow or incomplete. What are the potential causes and solutions? Answer: An incomplete Wagner-Meerwein rearrangement can stem from several factors:
-
Insufficient Catalyst Activity: The acidic catalyst is crucial. Ensure your acid catalyst (e.g., p-toluenesulfonic acid, ferric chloride, HBF₄·OEt₂) is not old or degraded.[1][2] For solid-supported catalysts, ensure proper loading and distribution on the support (e.g., silica (B1680970) gel).[2]
-
Inadequate Temperature: While some modern methods work at room temperature, many protocols require refluxing to drive the reaction to completion.[1][3] If your reaction is sluggish, consider a moderate increase in temperature, monitoring for side product formation.
-
Solvent Issues: The solvent must fully dissolve the starting material, betulin (B1666924). Dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used.[1][4] Ensure your solvent is dry and of appropriate grade, as impurities can interfere with the catalyst.
-
Poor Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration. Ensure your stirring or agitation is sufficient for the vessel size to maintain a homogeneous reaction mixture.
Question: I am observing significant side product formation. How can I improve the selectivity of the rearrangement? Answer: Side product formation is a common issue, often resulting from uncontrolled rearrangements or subsequent reactions.[1][5]
-
Reaction Time: Over-extending the reaction time can lead to further rearrangements or oxidation, especially with harsher catalysts like ferric chloride, which can produce this compound.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the betulin is consumed.
-
Choice of Catalyst: Harsher acids (e.g., concentrated sulfuric acid) can promote side reactions. Milder, more controlled catalysts like tetrafluoroboric acid diethyl ether complex or bismuth triflate can offer higher selectivity and yield.[1][2]
-
Water Content: The presence of water can hydrolyze intermediates and interfere with the reaction. Using anhydrous solvents and reagents is critical for a clean conversion.
Category 2: Purification & Isolation
Question: I am having difficulty purifying this compound from the crude reaction mixture. What are the best practices? Answer: this compound's low solubility in many common solvents can be both a challenge and an advantage.
-
Non-Aqueous Work-up: A highly effective and simplified method involves a non-aqueous work-up. After evaporating the reaction solvent (e.g., DCM), the crude solid can be washed or slurried with a solvent in which this compound is insoluble, but the impurities are soluble, such as acetone (B3395972).[1] This efficiently removes residual catalyst and organic byproducts.
-
Recrystallization: If further purification is needed, recrystallization from a solvent system like chloroform-methanol or chloroform-hexane can be effective.[4]
-
Column Chromatography: While often avoided at large scales due to cost and solvent usage, column chromatography on silica gel is a reliable method for achieving high purity at the lab scale. Eluent systems such as dichloromethane or toluene/diethyl ether mixtures are suitable.[3][6]
Question: My final product has a low melting point and broad NMR peaks, suggesting impurities. What are the likely culprits? Answer: Contamination can arise from several sources:
-
Unreacted Betulin: If the reaction was incomplete, residual betulin will contaminate the product. Its presence can be checked via TLC or HPLC.
-
Rearrangement Isomers: Other Wagner-Meerwein rearrangement products can form under certain conditions. These isomers can be difficult to separate due to their similar structures.[2]
-
Residual Catalyst/Solvent: Inadequate washing can leave behind acidic catalyst residues or trapped solvents, which can affect analytical results and stability. Ensure the product is thoroughly washed and dried under vacuum.[1]
Category 3: Scale-Up Challenges
Question: The yield of my reaction dropped significantly when I moved from a 1g to a 100g scale. Why is this happening? Answer: A drop in yield during scale-up is a classic challenge in process chemistry.
-
Heat and Mass Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to temperature gradients, causing non-uniform reaction rates and promoting side reactions. Similarly, inefficient mixing can hinder mass transfer, preventing reactants and catalysts from interacting effectively.
-
Purity of Starting Material: The purity of the initial betulin is critical. Impurities that are negligible at a small scale can have a significant impact on a larger scale by consuming catalyst or promoting side reactions.
-
Work-up and Isolation Inefficiencies: Methods that work well in the lab, like gravity filtration or decanting small volumes, may be inefficient at scale, leading to physical loss of product.[1] The efficiency of extractions and washes also decreases with increasing volume if not properly optimized.
Question: How do I choose the right catalyst system for large-scale production? Answer: For industrial-scale synthesis, the ideal catalyst should be:
-
Cost-Effective and Readily Available: Expensive or exotic catalysts are often not viable for large-scale manufacturing.
-
Efficient in Low Concentrations: A high turnover number is desirable to minimize catalyst loading.
-
Easy to Remove: Catalysts that are solid-supported or can be easily washed away are preferred to avoid costly purification steps like chromatography.[2] For example, using a solid-supported acid allows for simple filtration to remove the catalyst.
-
Environmentally Benign: Consider the environmental impact and waste generated from the catalyst and its work-up.
Data Presentation
Table 1: Comparison of Lab-Scale Catalytic Systems for Betulin to this compound Rearrangement
This table summarizes reported yields for different acid-catalyzed rearrangement methods at the laboratory scale.
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| HBF₄·OEt₂ | Dichloromethane | Room Temp | 1 h | 85% | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Dichloromethane | Reflux | Overnight | ~90% | [3] |
| FeCl₃·6H₂O | Chloroform | Room Temp | 30 min | 92% | [4] |
| Ferric Nitrate on Silica Gel | Dichloromethane | Reflux | 30 min | 99% | [2] |
| Bismuth Triflate (50 mol%) | Dichloromethane | Reflux | 8-15 h | 96-98% | [2] |
Table 2: Illustrative Example of Challenges in Scaling Up this compound Production
This table provides a hypothetical comparison to illustrate common issues encountered when moving from a lab to a pilot-plant scale.
| Parameter | Lab Scale (5 g) | Pilot Scale (5 kg) | Common Scale-Up Challenges Illustrated |
| Purity of Betulin | 98% | 95% | Sourcing bulk raw materials can lead to lower initial purity. |
| Reaction Time | 1 hour | 4 hours | Slower heat/mass transfer requires longer reaction times. |
| Yield (Crude) | 92% | 80% | Inefficient mixing and temperature gradients promote side reactions. |
| Isolation Method | Acetone Wash / Decanting | Filtration / Centrifugation | Physical loss of product is higher with large-scale equipment. |
| Yield (Isolated) | 85% | 68% | Compounded losses from reaction and work-up inefficiencies. |
| Final Purity (HPLC) | 99.5% | 97.0% | Difficulty in removing closely related impurities without chromatography. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Wagner-Meerwein Rearrangement
This protocol is a representative method based on the use of tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂).[1]
Materials:
-
Betulin (1.0 g, 2.26 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (0.1 mL, ~0.78 mmol)
-
Acetone (5-10 mL)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve betulin in anhydrous DCM at room temperature.
-
Catalyst Addition: To the clear, stirring solution, add the HBF₄·OEt₂ catalyst dropwise. A white precipitate of this compound should begin to form within minutes.
-
Reaction Monitoring: Allow the reaction to stir continuously at room temperature for 1 hour. Progress can be monitored by TLC (eluent: DCM/Ethyl Acetate, 8:1 v/v), checking for the disappearance of the betulin spot.
-
Solvent Removal: Once the reaction is complete, remove the DCM using a rotary evaporator. The crude product will be a pale pink or off-white solid.
-
Purification (Acetone Wash): Add ~5 mL of acetone to the flask containing the crude solid. Stir the resulting slurry for 15 minutes at room temperature. This compound is insoluble in acetone, while impurities and residual catalyst will dissolve.
-
Isolation: Carefully decant the acetone solution using a Pasteur pipette. Repeat the acetone wash two more times.
-
Drying: Dry the remaining white solid under vacuum to yield pure this compound. (Expected yield: ~85%).
-
Characterization: Confirm product identity and purity by measuring the melting point (expected: ~266–268 °C) and acquiring ¹H and ¹³C NMR spectra.[1]
Considerations for Scale-Up:
-
The exothermicity of catalyst addition should be monitored at a larger scale. A jacketed reactor may be needed for temperature control.
-
Decanting becomes impractical at scale. The acetone wash step should be replaced with filtration and filter cake washing using a suitable filter press or centrifuge.
-
Drying at scale will require a vacuum oven or a filter dryer to ensure complete removal of residual solvents.
Analytical Method for Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and detecting related impurities like unreacted betulin.[7]
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Conditions (Typical):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205-210 nm, as triterpenoids lack strong chromophores in the near-UV range.[7]
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., chloroform or DCM) and dilute with the mobile phase to a final concentration of ~0.5-1.0 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of high-purity this compound to determine its retention time.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main this compound peak relative to the total area of all peaks.
Visualizations
Signaling Pathway
While the precise signaling pathways for this compound are still under active investigation, many triterpenoids exert their anti-cancer effects by modulating key cellular pathways like PI3K/AKT.[8][9] This pathway is critical for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for inducing apoptosis (programmed cell death) in cancer cells.
Caption: Hypothesized mechanism of this compound via inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
This diagram outlines the key steps in the production and purification of this compound from its natural precursor, Betulin.
Caption: Workflow for the synthesis and purification of this compound from Betulin.
Troubleshooting Logic
This flowchart provides a logical sequence for diagnosing the root cause of low yield in the this compound synthesis reaction.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2402561C1 - Allobetulin synthesis method - Google Patents [patents.google.com]
- 5. nstchemicals.com [nstchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allobetulone Production
Welcome to the technical support center for Allobetulone production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing, purifying, and scaling up this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound synthesis and scale-up in a question-and-answer format.
Category 1: Synthesis & Reaction Conditions
Question: My betulin-to-allobetulone rearrangement reaction is slow or incomplete. What are the potential causes and solutions? Answer: An incomplete Wagner-Meerwein rearrangement can stem from several factors:
-
Insufficient Catalyst Activity: The acidic catalyst is crucial. Ensure your acid catalyst (e.g., p-toluenesulfonic acid, ferric chloride, HBF₄·OEt₂) is not old or degraded.[1][2] For solid-supported catalysts, ensure proper loading and distribution on the support (e.g., silica gel).[2]
-
Inadequate Temperature: While some modern methods work at room temperature, many protocols require refluxing to drive the reaction to completion.[1][3] If your reaction is sluggish, consider a moderate increase in temperature, monitoring for side product formation.
-
Solvent Issues: The solvent must fully dissolve the starting material, betulin. Dichloromethane (DCM) or chloroform are commonly used.[1][4] Ensure your solvent is dry and of appropriate grade, as impurities can interfere with the catalyst.
-
Poor Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration. Ensure your stirring or agitation is sufficient for the vessel size to maintain a homogeneous reaction mixture.
Question: I am observing significant side product formation. How can I improve the selectivity of the rearrangement? Answer: Side product formation is a common issue, often resulting from uncontrolled rearrangements or subsequent reactions.[1][5]
-
Reaction Time: Over-extending the reaction time can lead to further rearrangements or oxidation, especially with harsher catalysts like ferric chloride, which can produce this compound.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the betulin is consumed.
-
Choice of Catalyst: Harsher acids (e.g., concentrated sulfuric acid) can promote side reactions. Milder, more controlled catalysts like tetrafluoroboric acid diethyl ether complex or bismuth triflate can offer higher selectivity and yield.[1][2]
-
Water Content: The presence of water can hydrolyze intermediates and interfere with the reaction. Using anhydrous solvents and reagents is critical for a clean conversion.
Category 2: Purification & Isolation
Question: I am having difficulty purifying this compound from the crude reaction mixture. What are the best practices? Answer: this compound's low solubility in many common solvents can be both a challenge and an advantage.
-
Non-Aqueous Work-up: A highly effective and simplified method involves a non-aqueous work-up. After evaporating the reaction solvent (e.g., DCM), the crude solid can be washed or slurried with a solvent in which this compound is insoluble, but the impurities are soluble, such as acetone.[1] This efficiently removes residual catalyst and organic byproducts.
-
Recrystallization: If further purification is needed, recrystallization from a solvent system like chloroform-methanol or chloroform-hexane can be effective.[4]
-
Column Chromatography: While often avoided at large scales due to cost and solvent usage, column chromatography on silica gel is a reliable method for achieving high purity at the lab scale. Eluent systems such as dichloromethane or toluene/diethyl ether mixtures are suitable.[3][6]
Question: My final product has a low melting point and broad NMR peaks, suggesting impurities. What are the likely culprits? Answer: Contamination can arise from several sources:
-
Unreacted Betulin: If the reaction was incomplete, residual betulin will contaminate the product. Its presence can be checked via TLC or HPLC.
-
Rearrangement Isomers: Other Wagner-Meerwein rearrangement products can form under certain conditions. These isomers can be difficult to separate due to their similar structures.[2]
-
Residual Catalyst/Solvent: Inadequate washing can leave behind acidic catalyst residues or trapped solvents, which can affect analytical results and stability. Ensure the product is thoroughly washed and dried under vacuum.[1]
Category 3: Scale-Up Challenges
Question: The yield of my reaction dropped significantly when I moved from a 1g to a 100g scale. Why is this happening? Answer: A drop in yield during scale-up is a classic challenge in process chemistry.
-
Heat and Mass Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to temperature gradients, causing non-uniform reaction rates and promoting side reactions. Similarly, inefficient mixing can hinder mass transfer, preventing reactants and catalysts from interacting effectively.
-
Purity of Starting Material: The purity of the initial betulin is critical. Impurities that are negligible at a small scale can have a significant impact on a larger scale by consuming catalyst or promoting side reactions.
-
Work-up and Isolation Inefficiencies: Methods that work well in the lab, like gravity filtration or decanting small volumes, may be inefficient at scale, leading to physical loss of product.[1] The efficiency of extractions and washes also decreases with increasing volume if not properly optimized.
Question: How do I choose the right catalyst system for large-scale production? Answer: For industrial-scale synthesis, the ideal catalyst should be:
-
Cost-Effective and Readily Available: Expensive or exotic catalysts are often not viable for large-scale manufacturing.
-
Efficient in Low Concentrations: A high turnover number is desirable to minimize catalyst loading.
-
Easy to Remove: Catalysts that are solid-supported or can be easily washed away are preferred to avoid costly purification steps like chromatography.[2] For example, using a solid-supported acid allows for simple filtration to remove the catalyst.
-
Environmentally Benign: Consider the environmental impact and waste generated from the catalyst and its work-up.
Data Presentation
Table 1: Comparison of Lab-Scale Catalytic Systems for Betulin to this compound Rearrangement
This table summarizes reported yields for different acid-catalyzed rearrangement methods at the laboratory scale.
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| HBF₄·OEt₂ | Dichloromethane | Room Temp | 1 h | 85% | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Dichloromethane | Reflux | Overnight | ~90% | [3] |
| FeCl₃·6H₂O | Chloroform | Room Temp | 30 min | 92% | [4] |
| Ferric Nitrate on Silica Gel | Dichloromethane | Reflux | 30 min | 99% | [2] |
| Bismuth Triflate (50 mol%) | Dichloromethane | Reflux | 8-15 h | 96-98% | [2] |
Table 2: Illustrative Example of Challenges in Scaling Up this compound Production
This table provides a hypothetical comparison to illustrate common issues encountered when moving from a lab to a pilot-plant scale.
| Parameter | Lab Scale (5 g) | Pilot Scale (5 kg) | Common Scale-Up Challenges Illustrated |
| Purity of Betulin | 98% | 95% | Sourcing bulk raw materials can lead to lower initial purity. |
| Reaction Time | 1 hour | 4 hours | Slower heat/mass transfer requires longer reaction times. |
| Yield (Crude) | 92% | 80% | Inefficient mixing and temperature gradients promote side reactions. |
| Isolation Method | Acetone Wash / Decanting | Filtration / Centrifugation | Physical loss of product is higher with large-scale equipment. |
| Yield (Isolated) | 85% | 68% | Compounded losses from reaction and work-up inefficiencies. |
| Final Purity (HPLC) | 99.5% | 97.0% | Difficulty in removing closely related impurities without chromatography. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Wagner-Meerwein Rearrangement
This protocol is a representative method based on the use of tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂).[1]
Materials:
-
Betulin (1.0 g, 2.26 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (0.1 mL, ~0.78 mmol)
-
Acetone (5-10 mL)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve betulin in anhydrous DCM at room temperature.
-
Catalyst Addition: To the clear, stirring solution, add the HBF₄·OEt₂ catalyst dropwise. A white precipitate of this compound should begin to form within minutes.
-
Reaction Monitoring: Allow the reaction to stir continuously at room temperature for 1 hour. Progress can be monitored by TLC (eluent: DCM/Ethyl Acetate, 8:1 v/v), checking for the disappearance of the betulin spot.
-
Solvent Removal: Once the reaction is complete, remove the DCM using a rotary evaporator. The crude product will be a pale pink or off-white solid.
-
Purification (Acetone Wash): Add ~5 mL of acetone to the flask containing the crude solid. Stir the resulting slurry for 15 minutes at room temperature. This compound is insoluble in acetone, while impurities and residual catalyst will dissolve.
-
Isolation: Carefully decant the acetone solution using a Pasteur pipette. Repeat the acetone wash two more times.
-
Drying: Dry the remaining white solid under vacuum to yield pure this compound. (Expected yield: ~85%).
-
Characterization: Confirm product identity and purity by measuring the melting point (expected: ~266–268 °C) and acquiring ¹H and ¹³C NMR spectra.[1]
Considerations for Scale-Up:
-
The exothermicity of catalyst addition should be monitored at a larger scale. A jacketed reactor may be needed for temperature control.
-
Decanting becomes impractical at scale. The acetone wash step should be replaced with filtration and filter cake washing using a suitable filter press or centrifuge.
-
Drying at scale will require a vacuum oven or a filter dryer to ensure complete removal of residual solvents.
Analytical Method for Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and detecting related impurities like unreacted betulin.[7]
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Conditions (Typical):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205-210 nm, as triterpenoids lack strong chromophores in the near-UV range.[7]
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., chloroform or DCM) and dilute with the mobile phase to a final concentration of ~0.5-1.0 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of high-purity this compound to determine its retention time.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main this compound peak relative to the total area of all peaks.
Visualizations
Signaling Pathway
While the precise signaling pathways for this compound are still under active investigation, many triterpenoids exert their anti-cancer effects by modulating key cellular pathways like PI3K/AKT.[8][9] This pathway is critical for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for inducing apoptosis (programmed cell death) in cancer cells.
Caption: Hypothesized mechanism of this compound via inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
This diagram outlines the key steps in the production and purification of this compound from its natural precursor, Betulin.
Caption: Workflow for the synthesis and purification of this compound from Betulin.
Troubleshooting Logic
This flowchart provides a logical sequence for diagnosing the root cause of low yield in the this compound synthesis reaction.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2402561C1 - Allobetulin synthesis method - Google Patents [patents.google.com]
- 5. nstchemicals.com [nstchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Allobetulone and Lupeol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of two pentacyclic triterpenoids: Allobetulone and Lupeol. This analysis is based on available experimental data to delineate their mechanisms of action and relative potencies.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Triterpenoids, a class of naturally occurring compounds, have garnered significant interest for their therapeutic potential, particularly their anti-inflammatory effects. This guide focuses on a comparative analysis of two such compounds: this compound, a derivative of betulin (B1666924), and Lupeol, a widely distributed triterpene found in various fruits and vegetables. While both compounds exhibit anti-inflammatory properties, they differ in their mechanisms and reported efficacy.
Quantitative Comparison of Anti-inflammatory Activity
To facilitate a direct comparison, the following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and Lupeol from various in vivo and in vitro experimental models. It is important to note that direct comparative studies are limited, and the data presented here are compiled from independent research.
| Experimental Model | Compound | Dosage/Concentration | Observed Effect | Reference |
| In Vivo Models | ||||
| Carrageenan-Induced Paw Edema (Rat) | Lupeol | 100 mg/kg (oral) | Significant reduction in paw edema | [1] |
| Carrageenan-Induced Paw Edema (Rat) | Lupeol Linoleate | Not specified | 58% reduction in paw swelling | [2] |
| Carrageenan-Induced Paw Edema (Mouse) | Acylated Allobetulin (B154736) Derivatives | Not specified | Activity comparable to diclofenac (B195802) | [3] |
| TPA-Induced Ear Edema (Mouse) | Lupeol | 0.5 and 1 mg/ear (topical) | Significant reduction in ear edema | [4] |
| In Vitro Models | ||||
| LPS-stimulated RAW 264.7 Macrophages | Lupeol | 10-40 µM | Inhibition of NO production | |
| LPS-stimulated RAW 264.7 Macrophages | Lupeol | 25 µM | Inhibition of IL-1β, IL-6, and TNF-α production | |
| LPS-stimulated Human Monocytes | This compound | Not specified | Potential inhibition of pro-inflammatory cytokines (inferred from betulin derivatives) | |
| LPS+ATP-stimulated THP-1 Macrophages | Lupeol | Not specified | Suppression of NLRP3, CASP1, and IL1B mRNA expression |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and Lupeol are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Lupeol: A Multi-Targeted Approach
Lupeol has been extensively studied and is known to exert its anti-inflammatory effects by targeting multiple pathways:
-
NF-κB Signaling Pathway: Lupeol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Lupeol achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.[4][5]
-
NLRP3 Inflammasome Pathway: Lupeol has been shown to suppress the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Lupeol can inhibit the expression of key components of the inflammasome, including NLRP3, ASC, and Caspase-1.
-
Cytokine and Pro-inflammatory Mediator Inhibition: By inhibiting the NF-κB and NLRP3 pathways, Lupeol effectively reduces the production of a wide range of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and nitric oxide (NO).[4]
This compound: An Emerging Anti-inflammatory Agent
The precise molecular mechanisms underlying the anti-inflammatory activity of this compound are less characterized compared to Lupeol. However, based on studies of its parent compound, betulin, and its derivatives, it is hypothesized that this compound may also modulate the NF-κB signaling pathway. Acylated derivatives of allobetulin have demonstrated anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac in animal models, suggesting a potent effect.[3] Further research is required to fully elucidate the specific molecular targets of this compound in the inflammatory cascade.
Visualizing the Mechanisms: Signaling Pathway Diagrams
To illustrate the molecular interactions, the following diagrams, generated using Graphviz (DOT language), depict the key signaling pathways modulated by Lupeol.
Caption: Lupeol inhibits the NF-κB signaling pathway.
Caption: Lupeol suppresses the NLRP3 inflammasome pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of Lupeol. Protocols for this compound are less defined in the available literature.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., Lupeol at 100 mg/kg) or vehicle is administered orally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group in comparison to the vehicle control group.[1]
Determination of NF-κB Activation by Western Blot
This in vitro assay is used to assess the effect of a compound on the NF-κB signaling pathway in cell culture.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Lupeol) for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After a defined incubation period, cells are lysed to extract proteins.
-
Nuclear and cytoplasmic protein fractions are separated.
-
Protein concentrations are determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p65, p50 (NF-κB subunits), and IκBα.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified to determine the levels of nuclear translocation of p65/p50 and the degradation of IκBα.
Measurement of Cytokine Production by ELISA
This in vitro assay quantifies the production of pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Cells are cultured in appropriate plates.
-
Cells are pre-treated with the test compound for a specified time.
-
Inflammation is stimulated with LPS.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The concentration of each cytokine is calculated based on a standard curve, and the percentage of inhibition by the test compound is determined relative to the LPS-stimulated control.
Conclusion
Both this compound and Lupeol are promising triterpenoids with significant anti-inflammatory potential. Lupeol's mechanisms of action are well-documented, involving the inhibition of the NF-κB and NLRP3 inflammasome pathways, leading to a broad suppression of pro-inflammatory mediators. While the anti-inflammatory efficacy of this compound derivatives has been shown to be comparable to that of diclofenac, detailed mechanistic studies and quantitative data for this compound itself are still needed to draw a definitive comparison with Lupeol.
Future research should focus on direct, head-to-head comparative studies of this compound and Lupeol in standardized in vivo and in vitro models. Elucidating the precise molecular targets of this compound will be crucial for understanding its therapeutic potential and for the development of novel anti-inflammatory drugs. This guide provides a foundation for such future investigations and serves as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Allobetulone and Lupeol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of two pentacyclic triterpenoids: Allobetulone and Lupeol. This analysis is based on available experimental data to delineate their mechanisms of action and relative potencies.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Triterpenoids, a class of naturally occurring compounds, have garnered significant interest for their therapeutic potential, particularly their anti-inflammatory effects. This guide focuses on a comparative analysis of two such compounds: this compound, a derivative of betulin, and Lupeol, a widely distributed triterpene found in various fruits and vegetables. While both compounds exhibit anti-inflammatory properties, they differ in their mechanisms and reported efficacy.
Quantitative Comparison of Anti-inflammatory Activity
To facilitate a direct comparison, the following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and Lupeol from various in vivo and in vitro experimental models. It is important to note that direct comparative studies are limited, and the data presented here are compiled from independent research.
| Experimental Model | Compound | Dosage/Concentration | Observed Effect | Reference |
| In Vivo Models | ||||
| Carrageenan-Induced Paw Edema (Rat) | Lupeol | 100 mg/kg (oral) | Significant reduction in paw edema | [1] |
| Carrageenan-Induced Paw Edema (Rat) | Lupeol Linoleate | Not specified | 58% reduction in paw swelling | [2] |
| Carrageenan-Induced Paw Edema (Mouse) | Acylated Allobetulin Derivatives | Not specified | Activity comparable to diclofenac | [3] |
| TPA-Induced Ear Edema (Mouse) | Lupeol | 0.5 and 1 mg/ear (topical) | Significant reduction in ear edema | [4] |
| In Vitro Models | ||||
| LPS-stimulated RAW 264.7 Macrophages | Lupeol | 10-40 µM | Inhibition of NO production | |
| LPS-stimulated RAW 264.7 Macrophages | Lupeol | 25 µM | Inhibition of IL-1β, IL-6, and TNF-α production | |
| LPS-stimulated Human Monocytes | This compound | Not specified | Potential inhibition of pro-inflammatory cytokines (inferred from betulin derivatives) | |
| LPS+ATP-stimulated THP-1 Macrophages | Lupeol | Not specified | Suppression of NLRP3, CASP1, and IL1B mRNA expression |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and Lupeol are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Lupeol: A Multi-Targeted Approach
Lupeol has been extensively studied and is known to exert its anti-inflammatory effects by targeting multiple pathways:
-
NF-κB Signaling Pathway: Lupeol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Lupeol achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.[4][5]
-
NLRP3 Inflammasome Pathway: Lupeol has been shown to suppress the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Lupeol can inhibit the expression of key components of the inflammasome, including NLRP3, ASC, and Caspase-1.
-
Cytokine and Pro-inflammatory Mediator Inhibition: By inhibiting the NF-κB and NLRP3 pathways, Lupeol effectively reduces the production of a wide range of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and nitric oxide (NO).[4]
This compound: An Emerging Anti-inflammatory Agent
The precise molecular mechanisms underlying the anti-inflammatory activity of this compound are less characterized compared to Lupeol. However, based on studies of its parent compound, betulin, and its derivatives, it is hypothesized that this compound may also modulate the NF-κB signaling pathway. Acylated derivatives of allobetulin have demonstrated anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac in animal models, suggesting a potent effect.[3] Further research is required to fully elucidate the specific molecular targets of this compound in the inflammatory cascade.
Visualizing the Mechanisms: Signaling Pathway Diagrams
To illustrate the molecular interactions, the following diagrams, generated using Graphviz (DOT language), depict the key signaling pathways modulated by Lupeol.
Caption: Lupeol inhibits the NF-κB signaling pathway.
Caption: Lupeol suppresses the NLRP3 inflammasome pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of Lupeol. Protocols for this compound are less defined in the available literature.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., Lupeol at 100 mg/kg) or vehicle is administered orally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group in comparison to the vehicle control group.[1]
Determination of NF-κB Activation by Western Blot
This in vitro assay is used to assess the effect of a compound on the NF-κB signaling pathway in cell culture.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Lupeol) for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After a defined incubation period, cells are lysed to extract proteins.
-
Nuclear and cytoplasmic protein fractions are separated.
-
Protein concentrations are determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p65, p50 (NF-κB subunits), and IκBα.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified to determine the levels of nuclear translocation of p65/p50 and the degradation of IκBα.
Measurement of Cytokine Production by ELISA
This in vitro assay quantifies the production of pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Cells are cultured in appropriate plates.
-
Cells are pre-treated with the test compound for a specified time.
-
Inflammation is stimulated with LPS.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The concentration of each cytokine is calculated based on a standard curve, and the percentage of inhibition by the test compound is determined relative to the LPS-stimulated control.
Conclusion
Both this compound and Lupeol are promising triterpenoids with significant anti-inflammatory potential. Lupeol's mechanisms of action are well-documented, involving the inhibition of the NF-κB and NLRP3 inflammasome pathways, leading to a broad suppression of pro-inflammatory mediators. While the anti-inflammatory efficacy of this compound derivatives has been shown to be comparable to that of diclofenac, detailed mechanistic studies and quantitative data for this compound itself are still needed to draw a definitive comparison with Lupeol.
Future research should focus on direct, head-to-head comparative studies of this compound and Lupeol in standardized in vivo and in vitro models. Elucidating the precise molecular targets of this compound will be crucial for understanding its therapeutic potential and for the development of novel anti-inflammatory drugs. This guide provides a foundation for such future investigations and serves as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Allobetulone and Doxorubicin on Cancer Cells
For Immediate Release
[City, State] – A comprehensive review of available in vitro studies reveals distinct cytotoxic profiles for the naturally derived pentacyclic triterpenoid, Allobetulone, and the widely used chemotherapeutic agent, Doxorubicin. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their performance against various cancer cell lines.
Executive Summary
Doxorubicin, a cornerstone of cancer chemotherapy for decades, exhibits potent cytotoxic activity against a broad spectrum of cancers. Its mechanisms of action are well-established and include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. This compound, a derivative of betulin (B1666924), has also demonstrated cytotoxic properties, primarily through the induction of apoptosis. However, a direct, head-to-head comparison in the same experimental settings is not extensively documented in the current literature. This guide collates available data to facilitate an objective comparison, highlighting the need for further research to fully elucidate the comparative efficacy and mechanisms of this compound.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Doxorubicin against various cancer cell lines as reported in independent studies. It is important to note that variations in experimental conditions (e.g., cell density, incubation time, and specific assay used) can influence IC50 values, making direct comparisons between different studies challenging.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Derivative | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 2,3-seco diethyl ester | Highly Cytotoxic | [1] |
| CCRF-CEM | T-lymphoblastic leukemia | 2,2-difluoro-3-oxo-allobetulin | Data not specified | [2] |
Table 2: Cytotoxicity of Doxorubicin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Citation |
| MCF-7 | Breast Adenocarcinoma | 0.40 - 2.50 | 48 - 72 | MTT | [3] |
| A549 | Lung Carcinoma | 1.50 - 15.80 | 48 - 72 | MTT, SRB | [4][5] |
| HeLa | Cervical Carcinoma | 1.00 | 48 | MTT | [4] |
| HepG2 | Hepatocellular Carcinoma | 15.58 | Not Specified | Not Specified | [5] |
| PC3 | Prostate Carcinoma | 8.00 | 48 | MTT | [4] |
| LNCaP | Prostate Carcinoma | 0.25 | 48 | MTT | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Sulforhodamine B (SRB) Assay for this compound Derivatives
The cytotoxic activity of this compound derivatives was assessed using the SRB assay[1].
-
Cell Plating: Human tumor cell lines were seeded in 96-well microtiter plates at appropriate densities and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the this compound derivatives and incubated for an additional 72 hours.
-
Cell Fixation: The cells were fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant was discarded, and the plates were washed with water and air-dried. The cells were then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye was removed by washing with 1% (v/v) acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was read on an automated plate reader at a wavelength of 575 nm.
MTT Assay for Doxorubicin Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and was used to determine the cytotoxicity of Doxorubicin[3][4].
-
Cell Plating: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: The cells were treated with a range of Doxorubicin concentrations (e.g., 0 to 20 µM) and incubated for 24 or 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathways
Doxorubicin-Induced Apoptosis
Doxorubicin induces apoptosis through a multi-faceted mechanism involving both the intrinsic and extrinsic pathways.
Caption: Doxorubicin-induced apoptotic signaling pathway.
This compound-Induced Apoptosis (Hypothesized)
While the precise signaling pathways for this compound-induced cytotoxicity are not as extensively characterized as those for doxorubicin, studies on the related compound betulin suggest the involvement of both intrinsic and extrinsic apoptotic pathways. Betulin has been shown to activate caspase family proteins, including caspase-3, -8, and -9, and modulate the expression of apoptosis-related proteins like PARP and Bcl-2 family members[6].
Caption: Hypothesized apoptotic signaling pathway for this compound.
Conclusion
Doxorubicin remains a potent and widely effective cytotoxic agent against a variety of cancer cell lines. This compound and its derivatives also exhibit promising cytotoxic effects, seemingly through the induction of apoptosis. However, the available data is insufficient for a direct and comprehensive comparison of their potency. Further studies are warranted to evaluate the cytotoxicity of this compound against a broader range of cancer cell lines under standardized conditions, directly comparing its efficacy with established chemotherapeutic agents like Doxorubicin. Elucidating the precise molecular mechanisms and signaling pathways of this compound will be crucial for its potential development as a novel anticancer agent.
References
- 1. Simple structural modifications confer cytotoxicity to allobetulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of cytotoxic 2,2-difluoroderivatives of dihydrobetulinic acid and allobetulin and study of their impact on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. Intracellular catalase activity instead of glutathione level dominates the resistance of cells to reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Allobetulone and Doxorubicin on Cancer Cells
For Immediate Release
[City, State] – A comprehensive review of available in vitro studies reveals distinct cytotoxic profiles for the naturally derived pentacyclic triterpenoid, Allobetulone, and the widely used chemotherapeutic agent, Doxorubicin. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their performance against various cancer cell lines.
Executive Summary
Doxorubicin, a cornerstone of cancer chemotherapy for decades, exhibits potent cytotoxic activity against a broad spectrum of cancers. Its mechanisms of action are well-established and include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. This compound, a derivative of betulin, has also demonstrated cytotoxic properties, primarily through the induction of apoptosis. However, a direct, head-to-head comparison in the same experimental settings is not extensively documented in the current literature. This guide collates available data to facilitate an objective comparison, highlighting the need for further research to fully elucidate the comparative efficacy and mechanisms of this compound.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Doxorubicin against various cancer cell lines as reported in independent studies. It is important to note that variations in experimental conditions (e.g., cell density, incubation time, and specific assay used) can influence IC50 values, making direct comparisons between different studies challenging.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Derivative | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 2,3-seco diethyl ester | Highly Cytotoxic | [1] |
| CCRF-CEM | T-lymphoblastic leukemia | 2,2-difluoro-3-oxo-allobetulin | Data not specified | [2] |
Table 2: Cytotoxicity of Doxorubicin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Citation |
| MCF-7 | Breast Adenocarcinoma | 0.40 - 2.50 | 48 - 72 | MTT | [3] |
| A549 | Lung Carcinoma | 1.50 - 15.80 | 48 - 72 | MTT, SRB | [4][5] |
| HeLa | Cervical Carcinoma | 1.00 | 48 | MTT | [4] |
| HepG2 | Hepatocellular Carcinoma | 15.58 | Not Specified | Not Specified | [5] |
| PC3 | Prostate Carcinoma | 8.00 | 48 | MTT | [4] |
| LNCaP | Prostate Carcinoma | 0.25 | 48 | MTT | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Sulforhodamine B (SRB) Assay for this compound Derivatives
The cytotoxic activity of this compound derivatives was assessed using the SRB assay[1].
-
Cell Plating: Human tumor cell lines were seeded in 96-well microtiter plates at appropriate densities and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the this compound derivatives and incubated for an additional 72 hours.
-
Cell Fixation: The cells were fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant was discarded, and the plates were washed with water and air-dried. The cells were then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye was removed by washing with 1% (v/v) acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was read on an automated plate reader at a wavelength of 575 nm.
MTT Assay for Doxorubicin Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and was used to determine the cytotoxicity of Doxorubicin[3][4].
-
Cell Plating: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: The cells were treated with a range of Doxorubicin concentrations (e.g., 0 to 20 µM) and incubated for 24 or 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathways
Doxorubicin-Induced Apoptosis
Doxorubicin induces apoptosis through a multi-faceted mechanism involving both the intrinsic and extrinsic pathways.
Caption: Doxorubicin-induced apoptotic signaling pathway.
This compound-Induced Apoptosis (Hypothesized)
While the precise signaling pathways for this compound-induced cytotoxicity are not as extensively characterized as those for doxorubicin, studies on the related compound betulin suggest the involvement of both intrinsic and extrinsic apoptotic pathways. Betulin has been shown to activate caspase family proteins, including caspase-3, -8, and -9, and modulate the expression of apoptosis-related proteins like PARP and Bcl-2 family members[6].
Caption: Hypothesized apoptotic signaling pathway for this compound.
Conclusion
Doxorubicin remains a potent and widely effective cytotoxic agent against a variety of cancer cell lines. This compound and its derivatives also exhibit promising cytotoxic effects, seemingly through the induction of apoptosis. However, the available data is insufficient for a direct and comprehensive comparison of their potency. Further studies are warranted to evaluate the cytotoxicity of this compound against a broader range of cancer cell lines under standardized conditions, directly comparing its efficacy with established chemotherapeutic agents like Doxorubicin. Elucidating the precise molecular mechanisms and signaling pathways of this compound will be crucial for its potential development as a novel anticancer agent.
References
- 1. Simple structural modifications confer cytotoxicity to allobetulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of cytotoxic 2,2-difluoroderivatives of dihydrobetulinic acid and allobetulin and study of their impact on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. Intracellular catalase activity instead of glutathione level dominates the resistance of cells to reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Allobetulone Derivatives' Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various Allobetulone derivatives. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
This compound, a pentacyclic triterpenoid (B12794562) derived from the naturally abundant betulin, has emerged as a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and immunosuppressive effects. This guide offers a head-to-head comparison of the potency of different classes of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Anticancer Potency: A Comparative Analysis
The antiproliferative activity of this compound derivatives has been extensively studied against a variety of human cancer cell lines. The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the chemical modifications of the this compound core.
Nucleoside Conjugates
A series of novel Allobetulon/Allobetulin–nucleoside conjugates has been synthesized and evaluated for their antitumor activity.[1] Among these, certain derivatives have shown significant potency, in some cases exceeding that of established chemotherapy drugs like cisplatin (B142131) and oxaliplatin.[1]
Table 1: Anticancer Potency (IC50, µM) of this compound-Nucleoside Conjugates [1]
| Compound | SMMC-7721 (Hepatoma) | HepG2 (Hepatocellular Carcinoma) | MNK-45 (Gastric Cancer) | SW620 (Colorectal Cancer) | A549 (Non-small Cell Lung) | MCF-7 (Breast Cancer) |
| Allobetulon (7) | >100 | >100 | >100 | >100 | >100 | >100 |
| 9e | - | - | Potent | Potent | - | - |
| 10a | - | - | Potent | Potent | - | - |
| 10d | 5.57 | 7.49 | 6.31 | 6.00 | 5.79 | - |
| Cisplatin | 12.34 | 15.67 | 10.21 | 11.89 | 13.54 | 18.92 |
| Oxaliplatin | 10.98 | 13.21 | 9.87 | 10.54 | 12.87 | 15.65 |
Note: "-" indicates data not specified at a precise value but mentioned as potent.
Compound 10d consistently demonstrated the lowest IC50 values across multiple cancer cell lines, indicating superior potency compared to the parent Allobetulon and the conventional chemotherapeutic agents tested.[1]
1,2,3-Triazolium Salt Derivatives
The introduction of 1,2,3-triazolium salt moieties to the this compound scaffold has yielded derivatives with enhanced cytotoxicity against cancer cells. These compounds have shown to be more potent than the parent Allobetulon and the commercial anticancer drug gefitinib.[2]
Table 2: Anticancer Potency (IC50, µM) of this compound 1,2,3-Triazolium Salt Derivatives [2]
| Compound | Eca-109 (Esophageal Carcinoma) | SGC-7901 (Gastric Carcinoma) |
| Allobetulin | >50 | >50 |
| 4n | - | Strongest Inhibitory Effect |
| 4q | Strong Anticancer Activity | - |
| Gefitinib | - | - |
Note: Specific IC50 values were not provided in a comparative table in the source, but the relative potency was highlighted.
Triazine Derivatives
Triazine-fused triterpenoids derived from this compound have been synthesized and evaluated for their cytostatic activities. While specific IC50 values for this compound-triazine derivatives are not detailed in the available literature, related betulonic acid-diazine derivatives have shown potent cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range against cell lines like HeLa and MCF-7.[3]
Antiviral and Immunosuppressive Potency
Beyond their anticancer effects, this compound derivatives have also been investigated for their antiviral and immunosuppressive properties.
Antiviral Activity
Allobetulin itself has shown moderate inhibitory activity against the influenza B virus.[4] Furthermore, various derivatives of Allobetulin have exhibited significant antiviral activity against the herpes simplex virus (HSV).[4] However, specific IC50 values for a broad range of this compound derivatives against these viruses are not consistently reported in comparative studies.
Immunosuppressive Activity
Experimental Protocols
Cell Counting Kit-8 (CCK8) Assay for Cytotoxicity
The antiproliferative activity of this compound derivatives is commonly assessed using the Cell Counting Kit-8 (CCK8) assay. This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan (B1609692) dye.
Protocol:
-
Cell Seeding: Suspend cancer cells in a suitable culture medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.
-
CCK8 Reagent Addition: Add 10 µL of the CCK8 solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways, primarily leading to the induction of apoptosis in cancer cells.
Mitochondrial Apoptosis Pathway
Several studies have shown that this compound derivatives, particularly the 1,2,3-triazolium salts and nucleoside conjugates, trigger the intrinsic or mitochondrial pathway of apoptosis.[1][2] This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Allobetulone Derivatives' Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various Allobetulone derivatives. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
This compound, a pentacyclic triterpenoid derived from the naturally abundant betulin, has emerged as a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and immunosuppressive effects. This guide offers a head-to-head comparison of the potency of different classes of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Anticancer Potency: A Comparative Analysis
The antiproliferative activity of this compound derivatives has been extensively studied against a variety of human cancer cell lines. The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the chemical modifications of the this compound core.
Nucleoside Conjugates
A series of novel Allobetulon/Allobetulin–nucleoside conjugates has been synthesized and evaluated for their antitumor activity.[1] Among these, certain derivatives have shown significant potency, in some cases exceeding that of established chemotherapy drugs like cisplatin and oxaliplatin.[1]
Table 1: Anticancer Potency (IC50, µM) of this compound-Nucleoside Conjugates [1]
| Compound | SMMC-7721 (Hepatoma) | HepG2 (Hepatocellular Carcinoma) | MNK-45 (Gastric Cancer) | SW620 (Colorectal Cancer) | A549 (Non-small Cell Lung) | MCF-7 (Breast Cancer) |
| Allobetulon (7) | >100 | >100 | >100 | >100 | >100 | >100 |
| 9e | - | - | Potent | Potent | - | - |
| 10a | - | - | Potent | Potent | - | - |
| 10d | 5.57 | 7.49 | 6.31 | 6.00 | 5.79 | - |
| Cisplatin | 12.34 | 15.67 | 10.21 | 11.89 | 13.54 | 18.92 |
| Oxaliplatin | 10.98 | 13.21 | 9.87 | 10.54 | 12.87 | 15.65 |
Note: "-" indicates data not specified at a precise value but mentioned as potent.
Compound 10d consistently demonstrated the lowest IC50 values across multiple cancer cell lines, indicating superior potency compared to the parent Allobetulon and the conventional chemotherapeutic agents tested.[1]
1,2,3-Triazolium Salt Derivatives
The introduction of 1,2,3-triazolium salt moieties to the this compound scaffold has yielded derivatives with enhanced cytotoxicity against cancer cells. These compounds have shown to be more potent than the parent Allobetulon and the commercial anticancer drug gefitinib.[2]
Table 2: Anticancer Potency (IC50, µM) of this compound 1,2,3-Triazolium Salt Derivatives [2]
| Compound | Eca-109 (Esophageal Carcinoma) | SGC-7901 (Gastric Carcinoma) |
| Allobetulin | >50 | >50 |
| 4n | - | Strongest Inhibitory Effect |
| 4q | Strong Anticancer Activity | - |
| Gefitinib | - | - |
Note: Specific IC50 values were not provided in a comparative table in the source, but the relative potency was highlighted.
Triazine Derivatives
Triazine-fused triterpenoids derived from this compound have been synthesized and evaluated for their cytostatic activities. While specific IC50 values for this compound-triazine derivatives are not detailed in the available literature, related betulonic acid-diazine derivatives have shown potent cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range against cell lines like HeLa and MCF-7.[3]
Antiviral and Immunosuppressive Potency
Beyond their anticancer effects, this compound derivatives have also been investigated for their antiviral and immunosuppressive properties.
Antiviral Activity
Allobetulin itself has shown moderate inhibitory activity against the influenza B virus.[4] Furthermore, various derivatives of Allobetulin have exhibited significant antiviral activity against the herpes simplex virus (HSV).[4] However, specific IC50 values for a broad range of this compound derivatives against these viruses are not consistently reported in comparative studies.
Immunosuppressive Activity
Experimental Protocols
Cell Counting Kit-8 (CCK8) Assay for Cytotoxicity
The antiproliferative activity of this compound derivatives is commonly assessed using the Cell Counting Kit-8 (CCK8) assay. This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye.
Protocol:
-
Cell Seeding: Suspend cancer cells in a suitable culture medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.
-
CCK8 Reagent Addition: Add 10 µL of the CCK8 solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways, primarily leading to the induction of apoptosis in cancer cells.
Mitochondrial Apoptosis Pathway
Several studies have shown that this compound derivatives, particularly the 1,2,3-triazolium salts and nucleoside conjugates, trigger the intrinsic or mitochondrial pathway of apoptosis.[1][2] This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.
References
- 1. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Allobetulone: A Promising Therapeutic Index in Cancer Therapy Compared to Standard Chemotherapeutics
For Immediate Release
A comprehensive analysis of preclinical data suggests that Allobetulone, a derivative of the naturally occurring triterpenoid (B12794562) Betulin, may possess a significantly wider therapeutic index compared to standard chemotherapeutic agents such as Doxorubicin and Cisplatin. This guide provides a detailed comparison of the cytotoxic efficacy and toxicity profiles of these compounds, supported by available experimental data. The findings indicate that this compound and its derivatives exhibit potent anti-cancer activity while demonstrating lower toxicity, a critical attribute for developing safer and more effective oncology treatments.
I. Comparative Cytotoxicity and Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a safer drug. In preclinical oncology research, the TI is often estimated by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines to the median lethal dose (LD50) in animal models.
The following tables summarize the available IC50 data for this compound and standard chemotherapeutics across various cancer cell lines, alongside the LD50 values for the standard agents.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutics in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Doxorubicin | Cisplatin |
| SMMC-7721 | Hepatoma | 5.57[1] | - | - |
| HepG2 | Hepatocellular Carcinoma | 7.49[1] | 12.2[2] | >20[1] |
| MNK-45 | Gastric Cancer | 6.31[1] | - | - |
| A549 | Non-Small Cell Lung | 5.79[1] | >20[2] | 10.91 (24h)[3] |
| SW620 | Colorectal Cancer | 6.00[1] | - | - |
| MCF-7 | Breast Cancer | >100[1] | 2.50[2] | 26.2 (insensitive)[4] |
| CCRF-CEM | Leukemia | <10 (2-Bromothis compound)[5] | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Table 2: Acute Toxicity (LD50) of Standard Chemotherapeutics in Mice
| Chemotherapeutic Agent | Route of Administration | LD50 (mg/kg) |
| Doxorubicin | Intravenous | 17[6] |
| Intraperitoneal | 4.6[7] | |
| Cisplatin | Intraperitoneal | 8.6[8] |
The significantly lower IC50 values of this compound derivatives in certain cancer cell lines, coupled with the qualitative evidence of low in vivo toxicity for the parent compound and its analogs, strongly suggest a more favorable therapeutic index compared to Doxorubicin and Cisplatin.
II. Experimental Protocols
The following are generalized protocols for the determination of IC50 and LD50 values, based on standard laboratory methods.
A. Determination of Half-Maximal Inhibitory Concentration (IC50) via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for IC50 Determination using MTT Assay
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to attach overnight.
-
Compound Addition: The cells are then treated with the compound of interest (e.g., this compound) at a range of concentrations.
-
Incubation: The plates are incubated for a defined period (typically 24, 48, or 72 hours).
-
MTT Reagent: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% is determined by plotting the absorbance values against the drug concentrations.
B. Determination of Median Lethal Dose (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. The "Up-and-Down Procedure" (UDP) is a method used to determine the LD50 that reduces the number of animals required.
Workflow for LD50 Determination using the Up-and-Down Procedure
Caption: Workflow for LD50 determination using the Up-and-Down Procedure.
Detailed Steps:
-
Dose Selection: A starting dose is chosen, typically near the estimated LD50.
-
Administration: The substance is administered to a single animal (commonly mice or rats) via a specific route (e.g., intravenous, intraperitoneal, or oral).
-
Observation: The animal is observed for signs of toxicity and mortality over a set period.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Iterative Process: This process is repeated for a series of animals.
-
LD50 Calculation: After a sufficient number of animals have been tested, the LD50 is calculated using statistical methods.
III. Signaling Pathways
This compound and its derivatives are thought to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in tumor growth and survival. One such pathway is the Hedgehog signaling pathway, which is aberrantly activated in many cancers.
Hedgehog Signaling Pathway and its Inhibition
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is often reactivated in cancer, promoting tumor growth and the maintenance of cancer stem cells.
Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.
In the absence of the Hedgehog ligand (Shh), the Patched (PTCH1) receptor inhibits the Smoothened (SMO) protein. This leads to the suppression of the GLI family of transcription factors by Suppressor of fused (SUFU). When Shh binds to PTCH1, the inhibition of SMO is released, allowing GLI to translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival. This compound is hypothesized to inhibit this pathway, potentially by targeting SMO, thereby preventing the activation of GLI and suppressing tumor growth.
IV. Conclusion
The available preclinical data strongly supports the potential of this compound as a promising anti-cancer agent with a superior therapeutic index compared to conventional chemotherapeutics. Its potent cytotoxicity against a range of cancer cell lines, combined with a favorable toxicity profile, warrants further investigation and development. The elucidation of its precise mechanism of action, including its role in inhibiting key signaling pathways like Hedgehog, will be crucial in advancing this compound towards clinical applications. Researchers and drug development professionals are encouraged to explore the therapeutic potential of this compound and its derivatives in the quest for safer and more effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. Synthesis and Cytotoxic Activity of Triterpenoid Thiazoles Derived from Allobetulin, Methyl Betulonate, Methyl Oleanonate, and Oleanonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple structural modifications confer cytotoxicity to allobetulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Allobetulone: A Promising Therapeutic Index in Cancer Therapy Compared to Standard Chemotherapeutics
For Immediate Release
A comprehensive analysis of preclinical data suggests that Allobetulone, a derivative of the naturally occurring triterpenoid Betulin, may possess a significantly wider therapeutic index compared to standard chemotherapeutic agents such as Doxorubicin and Cisplatin. This guide provides a detailed comparison of the cytotoxic efficacy and toxicity profiles of these compounds, supported by available experimental data. The findings indicate that this compound and its derivatives exhibit potent anti-cancer activity while demonstrating lower toxicity, a critical attribute for developing safer and more effective oncology treatments.
I. Comparative Cytotoxicity and Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a safer drug. In preclinical oncology research, the TI is often estimated by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines to the median lethal dose (LD50) in animal models.
The following tables summarize the available IC50 data for this compound and standard chemotherapeutics across various cancer cell lines, alongside the LD50 values for the standard agents.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutics in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Doxorubicin | Cisplatin |
| SMMC-7721 | Hepatoma | 5.57[1] | - | - |
| HepG2 | Hepatocellular Carcinoma | 7.49[1] | 12.2[2] | >20[1] |
| MNK-45 | Gastric Cancer | 6.31[1] | - | - |
| A549 | Non-Small Cell Lung | 5.79[1] | >20[2] | 10.91 (24h)[3] |
| SW620 | Colorectal Cancer | 6.00[1] | - | - |
| MCF-7 | Breast Cancer | >100[1] | 2.50[2] | 26.2 (insensitive)[4] |
| CCRF-CEM | Leukemia | <10 (2-Bromothis compound)[5] | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Table 2: Acute Toxicity (LD50) of Standard Chemotherapeutics in Mice
| Chemotherapeutic Agent | Route of Administration | LD50 (mg/kg) |
| Doxorubicin | Intravenous | 17[6] |
| Intraperitoneal | 4.6[7] | |
| Cisplatin | Intraperitoneal | 8.6[8] |
The significantly lower IC50 values of this compound derivatives in certain cancer cell lines, coupled with the qualitative evidence of low in vivo toxicity for the parent compound and its analogs, strongly suggest a more favorable therapeutic index compared to Doxorubicin and Cisplatin.
II. Experimental Protocols
The following are generalized protocols for the determination of IC50 and LD50 values, based on standard laboratory methods.
A. Determination of Half-Maximal Inhibitory Concentration (IC50) via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for IC50 Determination using MTT Assay
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to attach overnight.
-
Compound Addition: The cells are then treated with the compound of interest (e.g., this compound) at a range of concentrations.
-
Incubation: The plates are incubated for a defined period (typically 24, 48, or 72 hours).
-
MTT Reagent: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% is determined by plotting the absorbance values against the drug concentrations.
B. Determination of Median Lethal Dose (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. The "Up-and-Down Procedure" (UDP) is a method used to determine the LD50 that reduces the number of animals required.
Workflow for LD50 Determination using the Up-and-Down Procedure
Caption: Workflow for LD50 determination using the Up-and-Down Procedure.
Detailed Steps:
-
Dose Selection: A starting dose is chosen, typically near the estimated LD50.
-
Administration: The substance is administered to a single animal (commonly mice or rats) via a specific route (e.g., intravenous, intraperitoneal, or oral).
-
Observation: The animal is observed for signs of toxicity and mortality over a set period.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Iterative Process: This process is repeated for a series of animals.
-
LD50 Calculation: After a sufficient number of animals have been tested, the LD50 is calculated using statistical methods.
III. Signaling Pathways
This compound and its derivatives are thought to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in tumor growth and survival. One such pathway is the Hedgehog signaling pathway, which is aberrantly activated in many cancers.
Hedgehog Signaling Pathway and its Inhibition
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is often reactivated in cancer, promoting tumor growth and the maintenance of cancer stem cells.
Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.
In the absence of the Hedgehog ligand (Shh), the Patched (PTCH1) receptor inhibits the Smoothened (SMO) protein. This leads to the suppression of the GLI family of transcription factors by Suppressor of fused (SUFU). When Shh binds to PTCH1, the inhibition of SMO is released, allowing GLI to translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival. This compound is hypothesized to inhibit this pathway, potentially by targeting SMO, thereby preventing the activation of GLI and suppressing tumor growth.
IV. Conclusion
The available preclinical data strongly supports the potential of this compound as a promising anti-cancer agent with a superior therapeutic index compared to conventional chemotherapeutics. Its potent cytotoxicity against a range of cancer cell lines, combined with a favorable toxicity profile, warrants further investigation and development. The elucidation of its precise mechanism of action, including its role in inhibiting key signaling pathways like Hedgehog, will be crucial in advancing this compound towards clinical applications. Researchers and drug development professionals are encouraged to explore the therapeutic potential of this compound and its derivatives in the quest for safer and more effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. Synthesis and Cytotoxic Activity of Triterpenoid Thiazoles Derived from Allobetulin, Methyl Betulonate, Methyl Oleanonate, and Oleanonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple structural modifications confer cytotoxicity to allobetulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Allobetulone's In-Vivo Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allobetulone's potential in-vivo anti-inflammatory mechanism of action against established nonsteroidal anti-inflammatory drugs (NSAIDs). While direct in-vivo experimental data on this compound is limited, this document synthesizes findings from studies on its close structural precursors, betulin (B1666924) and betulinic acid, to infer its likely biological activity. The guide also presents quantitative data for the well-established anti-inflammatory agents, diclofenac (B195802) and indomethacin, to serve as a benchmark for future in-vivo studies on this compound.
Postulated Mechanism of Action: this compound
Based on evidence from structurally related pentacyclic triterpenes, this compound is hypothesized to exert its anti-inflammatory effects primarily through the modulation of two key signaling pathways:
-
Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Studies on betulin and betulinic acid have demonstrated their ability to suppress NF-κB activation, thereby reducing the downstream inflammatory cascade. It is proposed that this compound shares this inhibitory activity.
-
Modulation of Cyclooxygenase-2 (COX-2) Activity: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling. Research on betulin derivatives has shown a reduction in COX-2 expression.[1] It is anticipated that this compound may also directly or indirectly inhibit COX-2 activity, contributing to its anti-inflammatory profile.
In-Vivo Anti-Inflammatory Performance Comparison
Direct in-vivo quantitative data for this compound is not yet available in the public domain. However, a review of the literature indicates that acylated derivatives of allobetulin, the precursor to this compound, have demonstrated anti-inflammatory activity comparable to diclofenac in carrageenan-induced and formalin-induced edema models in mice.[2][3]
To provide a framework for the future evaluation of this compound, the following tables summarize the in-vivo anti-inflammatory effects of two standard NSAIDs, Diclofenac and Indomethacin, in the widely used carrageenan-induced paw edema model.
Table 1: In-Vivo Anti-Inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema
| Time Post-Carrageenan | Paw Edema Inhibition (%) |
| 1 hour | Data not consistently reported |
| 2 hours | ~40-60% |
| 3 hours | ~50-70% |
| 4 hours | ~60-75% |
| 5 hours | ~55-70% |
| 6 hours | ~50-65% |
Table 2: In-Vivo Anti-Inflammatory Effect of Indomethacin in Carrageenan-Induced Rat Paw Edema
| Time Post-Carrageenan | Paw Edema Inhibition (%) |
| 1 hour | ~30-45% |
| 2 hours | ~40-55% |
| 3 hours | ~50-65% |
| 4 hours | ~55-70% |
| 5 hours | ~50-65% |
| 6 hours | ~45-60% |
Experimental Protocols
A detailed methodology for a key in-vivo experiment to validate the anti-inflammatory activity of a test compound like this compound is provided below.
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the acute anti-inflammatory activity of a test compound.
Principle: Carrageenan, a sulphated polysaccharide, is a phlogistic agent that induces a reproducible inflammatory response characterized by edema (swelling) when injected into the sub-plantar tissue of a rodent's paw. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema compared to a control group.
Materials:
-
Test compound (e.g., this compound)
-
Positive control (e.g., Diclofenac, Indomethacin)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Experimental animals (e.g., Wistar rats or Swiss albino mice of either sex, 150-200g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives only the vehicle)
-
Group II: Positive control (receives a standard NSAID like Diclofenac at a specified dose)
-
Group III, IV, V, etc.: Test groups (receive the test compound at different doses)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point using the formula: % Increase = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = ((% Increase in Control - % Increase in Treated) / % Increase in Control) * 100
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for carrageenan-induced paw edema.
Caption: Logical comparison of anti-inflammatory mechanisms.
Conclusion and Future Directions
While the current body of evidence strongly suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB pathway and modulation of COX-2, direct in-vivo experimental validation is crucial. The lack of quantitative data for this compound in established models like carrageenan-induced paw edema represents a significant knowledge gap.
Future research should prioritize conducting in-vivo studies to:
-
Determine the dose-dependent anti-inflammatory efficacy of this compound.
-
Directly measure the effect of this compound on NF-κB activation and COX-2 expression in inflamed tissues.
-
Compare the in-vivo potency and safety profile of this compound with standard NSAIDs.
Such studies will be instrumental in validating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
Validating Allobetulone's In-Vivo Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allobetulone's potential in-vivo anti-inflammatory mechanism of action against established nonsteroidal anti-inflammatory drugs (NSAIDs). While direct in-vivo experimental data on this compound is limited, this document synthesizes findings from studies on its close structural precursors, betulin and betulinic acid, to infer its likely biological activity. The guide also presents quantitative data for the well-established anti-inflammatory agents, diclofenac and indomethacin, to serve as a benchmark for future in-vivo studies on this compound.
Postulated Mechanism of Action: this compound
Based on evidence from structurally related pentacyclic triterpenes, this compound is hypothesized to exert its anti-inflammatory effects primarily through the modulation of two key signaling pathways:
-
Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Studies on betulin and betulinic acid have demonstrated their ability to suppress NF-κB activation, thereby reducing the downstream inflammatory cascade. It is proposed that this compound shares this inhibitory activity.
-
Modulation of Cyclooxygenase-2 (COX-2) Activity: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling. Research on betulin derivatives has shown a reduction in COX-2 expression.[1] It is anticipated that this compound may also directly or indirectly inhibit COX-2 activity, contributing to its anti-inflammatory profile.
In-Vivo Anti-Inflammatory Performance Comparison
Direct in-vivo quantitative data for this compound is not yet available in the public domain. However, a review of the literature indicates that acylated derivatives of allobetulin, the precursor to this compound, have demonstrated anti-inflammatory activity comparable to diclofenac in carrageenan-induced and formalin-induced edema models in mice.[2][3]
To provide a framework for the future evaluation of this compound, the following tables summarize the in-vivo anti-inflammatory effects of two standard NSAIDs, Diclofenac and Indomethacin, in the widely used carrageenan-induced paw edema model.
Table 1: In-Vivo Anti-Inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema
| Time Post-Carrageenan | Paw Edema Inhibition (%) |
| 1 hour | Data not consistently reported |
| 2 hours | ~40-60% |
| 3 hours | ~50-70% |
| 4 hours | ~60-75% |
| 5 hours | ~55-70% |
| 6 hours | ~50-65% |
Table 2: In-Vivo Anti-Inflammatory Effect of Indomethacin in Carrageenan-Induced Rat Paw Edema
| Time Post-Carrageenan | Paw Edema Inhibition (%) |
| 1 hour | ~30-45% |
| 2 hours | ~40-55% |
| 3 hours | ~50-65% |
| 4 hours | ~55-70% |
| 5 hours | ~50-65% |
| 6 hours | ~45-60% |
Experimental Protocols
A detailed methodology for a key in-vivo experiment to validate the anti-inflammatory activity of a test compound like this compound is provided below.
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the acute anti-inflammatory activity of a test compound.
Principle: Carrageenan, a sulphated polysaccharide, is a phlogistic agent that induces a reproducible inflammatory response characterized by edema (swelling) when injected into the sub-plantar tissue of a rodent's paw. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema compared to a control group.
Materials:
-
Test compound (e.g., this compound)
-
Positive control (e.g., Diclofenac, Indomethacin)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Experimental animals (e.g., Wistar rats or Swiss albino mice of either sex, 150-200g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives only the vehicle)
-
Group II: Positive control (receives a standard NSAID like Diclofenac at a specified dose)
-
Group III, IV, V, etc.: Test groups (receive the test compound at different doses)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point using the formula: % Increase = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = ((% Increase in Control - % Increase in Treated) / % Increase in Control) * 100
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for carrageenan-induced paw edema.
Caption: Logical comparison of anti-inflammatory mechanisms.
Conclusion and Future Directions
While the current body of evidence strongly suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB pathway and modulation of COX-2, direct in-vivo experimental validation is crucial. The lack of quantitative data for this compound in established models like carrageenan-induced paw edema represents a significant knowledge gap.
Future research should prioritize conducting in-vivo studies to:
-
Determine the dose-dependent anti-inflammatory efficacy of this compound.
-
Directly measure the effect of this compound on NF-κB activation and COX-2 expression in inflamed tissues.
-
Compare the in-vivo potency and safety profile of this compound with standard NSAIDs.
Such studies will be instrumental in validating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
Comparative Analysis of Allobetulone and Cisplatin in Ovarian Cancer Models: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a significant disparity in the research landscape of Allobetulone and the well-established chemotherapeutic agent, cisplatin (B142131), within the context of ovarian cancer. While cisplatin has been extensively studied and is a cornerstone of ovarian cancer treatment, there is a notable absence of publicly available experimental data on the efficacy and mechanisms of this compound in ovarian cancer models. This knowledge gap precludes a direct, data-driven comparative analysis as requested.
Cisplatin, a platinum-based chemotherapy drug, has been a standard of care for ovarian cancer for decades.[1][2] Its primary mechanism of action involves cross-linking with purine (B94841) bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis (programmed cell death) in cancer cells.[3] However, its clinical use is often limited by significant side effects and the development of drug resistance.[2][4]
In contrast, research into the specific effects of this compound on ovarian cancer is sparse. While some studies have explored the anticancer properties of this compound derivatives in various other cancer cell lines, these investigations do not provide the specific data required for a comparative analysis against cisplatin in ovarian cancer.
For instance, one study synthesized a series of allobetulon/allobetulin (B154736)–nucleoside conjugates and found that a specific compound, 10d , demonstrated more potent antiproliferative activity against human hepatoma (SMMC-7721, HepG2), gastric cancer (MNK-45), colorectal (SW620), and non-small cell lung cancer (A549) cell lines than cisplatin and oxaliplatin.[2] The mechanism of action for this derivative was attributed to the induction of apoptosis and G0/G1 cell cycle arrest.[2] Another study reported that a triphenylphosphonium-linked derivative of allobetulin exhibited greater activity than cisplatin against a panel of tested cancer cells.[3]
These findings, while promising for the potential of this compound-based compounds in oncology, are not directly applicable to ovarian cancer. The biological context of different cancer types is crucial, and efficacy in one cancer model does not guarantee similar results in another.
Due to the lack of available data on this compound's performance in ovarian cancer models, it is not possible to construct the requested data tables, detail experimental protocols, or generate signaling pathway diagrams for a comparative analysis with cisplatin in this specific cancer type. Further research is required to elucidate the potential of this compound as a therapeutic agent for ovarian cancer before such a comparison can be made.
Cisplatin in Ovarian Cancer: A Snapshot of Existing Data
To provide a baseline for future comparative studies, should data on this compound become available, the following summarizes the established knowledge on cisplatin in ovarian cancer.
Mechanism of Action of Cisplatin
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. Once inside the cell, it forms platinum-DNA adducts, leading to intra- and inter-strand crosslinks.[5] This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering apoptosis.[3][5]
dot
Caption: Simplified signaling pathway of cisplatin-induced apoptosis in ovarian cancer cells.
Experimental Protocols for Assessing Cisplatin Efficacy
Standard in vitro assays are commonly used to evaluate the effectiveness of cisplatin in ovarian cancer cell lines (e.g., A2780, SKOV3).
Cell Viability Assay (MTT Assay):
-
Ovarian cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of cisplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability, from which the IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be calculated.
dot
Caption: A typical experimental workflow for determining the IC50 of cisplatin using an MTT assay.
References
- 1. Simple structural modifications confer cytotoxicity to allobetulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents [mdpi.com]
- 3. Triphenylphosphonium-linked derivative of allobetulin: preparation, anticancer properties and their mechanism of inhibiting SGC-7901 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allobetulin and its derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Allobetulone and Cisplatin in Ovarian Cancer Models: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a significant disparity in the research landscape of Allobetulone and the well-established chemotherapeutic agent, cisplatin, within the context of ovarian cancer. While cisplatin has been extensively studied and is a cornerstone of ovarian cancer treatment, there is a notable absence of publicly available experimental data on the efficacy and mechanisms of this compound in ovarian cancer models. This knowledge gap precludes a direct, data-driven comparative analysis as requested.
Cisplatin, a platinum-based chemotherapy drug, has been a standard of care for ovarian cancer for decades.[1][2] Its primary mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis (programmed cell death) in cancer cells.[3] However, its clinical use is often limited by significant side effects and the development of drug resistance.[2][4]
In contrast, research into the specific effects of this compound on ovarian cancer is sparse. While some studies have explored the anticancer properties of this compound derivatives in various other cancer cell lines, these investigations do not provide the specific data required for a comparative analysis against cisplatin in ovarian cancer.
For instance, one study synthesized a series of allobetulon/allobetulin–nucleoside conjugates and found that a specific compound, 10d , demonstrated more potent antiproliferative activity against human hepatoma (SMMC-7721, HepG2), gastric cancer (MNK-45), colorectal (SW620), and non-small cell lung cancer (A549) cell lines than cisplatin and oxaliplatin.[2] The mechanism of action for this derivative was attributed to the induction of apoptosis and G0/G1 cell cycle arrest.[2] Another study reported that a triphenylphosphonium-linked derivative of allobetulin exhibited greater activity than cisplatin against a panel of tested cancer cells.[3]
These findings, while promising for the potential of this compound-based compounds in oncology, are not directly applicable to ovarian cancer. The biological context of different cancer types is crucial, and efficacy in one cancer model does not guarantee similar results in another.
Due to the lack of available data on this compound's performance in ovarian cancer models, it is not possible to construct the requested data tables, detail experimental protocols, or generate signaling pathway diagrams for a comparative analysis with cisplatin in this specific cancer type. Further research is required to elucidate the potential of this compound as a therapeutic agent for ovarian cancer before such a comparison can be made.
Cisplatin in Ovarian Cancer: A Snapshot of Existing Data
To provide a baseline for future comparative studies, should data on this compound become available, the following summarizes the established knowledge on cisplatin in ovarian cancer.
Mechanism of Action of Cisplatin
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. Once inside the cell, it forms platinum-DNA adducts, leading to intra- and inter-strand crosslinks.[5] This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering apoptosis.[3][5]
dot
Caption: Simplified signaling pathway of cisplatin-induced apoptosis in ovarian cancer cells.
Experimental Protocols for Assessing Cisplatin Efficacy
Standard in vitro assays are commonly used to evaluate the effectiveness of cisplatin in ovarian cancer cell lines (e.g., A2780, SKOV3).
Cell Viability Assay (MTT Assay):
-
Ovarian cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of cisplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability, from which the IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be calculated.
dot
Caption: A typical experimental workflow for determining the IC50 of cisplatin using an MTT assay.
References
- 1. Simple structural modifications confer cytotoxicity to allobetulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents [mdpi.com]
- 3. Triphenylphosphonium-linked derivative of allobetulin: preparation, anticancer properties and their mechanism of inhibiting SGC-7901 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allobetulin and its derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Antiviral Potential: A Comparative Guide to Allobetulone Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the exploration of novel therapeutic strategies. Combination therapy, a cornerstone of modern medicine, offers a promising avenue to enhance antiviral efficacy, reduce toxicity, and combat resistance. This guide provides a comprehensive comparison of the synergistic effects of Allobetulone, a naturally derived triterpenoid, with other antiviral agents, supported by experimental data and detailed methodologies.
Synergistic Antiviral Activity of this compound with a Hemagglutinin Inhibitor
Recent in-vitro studies have demonstrated a significant synergistic interaction between this compound (ALLO) and a novel hemagglutinin (HA) inhibitor, designated as compound 16, against influenza A virus (IAV). This synergy is particularly noteworthy as it combines two agents with distinct mechanisms of action, targeting different stages of the viral life cycle.
Quantitative Analysis of Synergistic Effects
The synergistic effect of the this compound and compound 16 combination was quantified using the Combination Index (CI) method, a widely accepted approach for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Drug Combination | Virus | Key Finding | Combination Index (CI) | Reference |
| This compound (ALLO) + Compound 16 | Influenza A Virus (IAV) | Significant synergistic activity | 0.78 | [1] |
Table 1: Synergistic Effect of this compound in Combination with an Antiviral Agent
This CI value of 0.78 demonstrates a clear synergistic interaction between this compound and the hemagglutinin inhibitor in inhibiting influenza A virus replication.
Mechanisms of Action: A Dual-Pronged Attack
The observed synergy stems from the distinct and complementary mechanisms of action of this compound and the hemagglutinin inhibitor.
-
This compound (ALLO): Targets the viral nucleoprotein (NP), a crucial component for the replication and transcription of the viral genome. Specifically, this compound interferes with the nuclear translocation of the viral NP, a critical step in the viral life cycle. By inhibiting the movement of NP into and out of the nucleus, this compound effectively halts viral replication.[2]
-
Hemagglutinin (HA) Inhibitor (Compound 16): Targets the hemagglutinin glycoprotein (B1211001) on the surface of the influenza virus. Hemagglutinin is essential for the initial stages of viral infection, mediating the attachment of the virus to host cells and the subsequent fusion of the viral and cellular membranes to release the viral genome into the cell.[3][4][5] HA inhibitors block this entry process, preventing the virus from initiating infection.[6]
By simultaneously targeting both viral entry and a critical step in viral replication, the combination of this compound and a hemagglutinin inhibitor creates a potent antiviral strategy that is more effective than either agent alone.
Visualizing the Mechanisms
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of antiviral drug combinations.
Caption: Workflow for Antiviral Synergy Assessment.
Signaling Pathway of this compound's Antiviral Action
This diagram depicts the proposed mechanism of action of this compound in inhibiting influenza virus replication by targeting nucleoprotein translocation.
Caption: this compound's Inhibition of Viral NP Translocation.
Detailed Experimental Protocols
Viral Plaque Reduction Assay
This assay is a standard method for quantifying the titer of infectious virus particles.
Materials:
-
Confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well or 12-well plates.
-
Virus stock of known or unknown titer.
-
Serial dilutions of the antiviral compound(s).
-
Culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM).
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose (B11928114) to restrict virus spread).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[7]
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and wash with PBS.
-
Infect the cell monolayers with the virus dilutions in the presence of various concentrations of the antiviral compound(s). A virus-only control (no drug) is included.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and add the overlay medium.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
After incubation, fix the cells with the fixative solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction compared to the virus control is calculated to determine the antiviral activity and the EC50 (50% effective concentration) of the compound(s).[8][9]
Neutral Red Uptake Assay for Cytotoxicity
This assay assesses the viability of cells after exposure to the test compounds.
Materials:
-
Confluent monolayer of host cells in 96-well plates.
-
Serial dilutions of the antiviral compound(s).
-
Culture medium.
-
Neutral red solution.
-
Destain solution (e.g., 50% ethanol, 1% acetic acid).
-
PBS.
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight.[10]
-
Treat the cells with serial dilutions of the test compound(s). Untreated cells serve as a control.
-
Incubate for a period equivalent to the duration of the antiviral assay.
-
Remove the medium and add the neutral red solution to each well.
-
Incubate for approximately 2-3 hours to allow viable cells to take up the dye.[11]
-
Remove the neutral red solution, wash the cells with PBS, and add the destain solution to extract the dye from the cells.
-
Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.
-
The percentage of cytotoxicity is calculated relative to the untreated control cells to determine the CC50 (50% cytotoxic concentration) of the compound(s).[10]
Checkerboard Assay for Synergy Assessment
This method is used to evaluate the interaction between two antiviral agents.
Materials:
-
96-well microtiter plates.
-
Two antiviral agents (Drug A and Drug B) at various concentrations.
-
Virus stock.
-
Host cell suspension.
-
Culture medium.
Procedure:
-
Prepare serial dilutions of Drug A horizontally and Drug B vertically in a 96-well plate. This creates a matrix of all possible concentration combinations.[12][13]
-
The wells in the first row and first column will contain single-drug dilutions, and one well will have no drugs (virus control).
-
Add the host cell suspension to each well.
-
Infect the entire plate with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for a suitable period.
-
Assess the antiviral effect in each well using a suitable method, such as a cell viability assay (e.g., MTT or neutral red) or by quantifying viral protein expression.
-
The data is then used to calculate the Combination Index (CI).[14]
Calculation of the Combination Index (CI): The CI is calculated using the Chou-Talalay method:[15]
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Conclusion
The synergistic interaction between this compound and a hemagglutinin inhibitor highlights the potential of combination therapy in the development of novel and effective antiviral treatments. By targeting multiple, distinct stages of the viral life cycle, such combinations can offer enhanced efficacy and a higher barrier to the development of drug resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of this compound-based synergistic antiviral strategies. Further research into other potential combination partners for this compound is warranted to expand its therapeutic applications against a broader range of viral pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Allopregnanolone targets nucleoprotein as a novel influenza virus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are hemagglutinin inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. qualitybiological.com [qualitybiological.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synergistic Antiviral Potential: A Comparative Guide to Allobetulone Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the exploration of novel therapeutic strategies. Combination therapy, a cornerstone of modern medicine, offers a promising avenue to enhance antiviral efficacy, reduce toxicity, and combat resistance. This guide provides a comprehensive comparison of the synergistic effects of Allobetulone, a naturally derived triterpenoid, with other antiviral agents, supported by experimental data and detailed methodologies.
Synergistic Antiviral Activity of this compound with a Hemagglutinin Inhibitor
Recent in-vitro studies have demonstrated a significant synergistic interaction between this compound (ALLO) and a novel hemagglutinin (HA) inhibitor, designated as compound 16, against influenza A virus (IAV). This synergy is particularly noteworthy as it combines two agents with distinct mechanisms of action, targeting different stages of the viral life cycle.
Quantitative Analysis of Synergistic Effects
The synergistic effect of the this compound and compound 16 combination was quantified using the Combination Index (CI) method, a widely accepted approach for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Drug Combination | Virus | Key Finding | Combination Index (CI) | Reference |
| This compound (ALLO) + Compound 16 | Influenza A Virus (IAV) | Significant synergistic activity | 0.78 | [1] |
Table 1: Synergistic Effect of this compound in Combination with an Antiviral Agent
This CI value of 0.78 demonstrates a clear synergistic interaction between this compound and the hemagglutinin inhibitor in inhibiting influenza A virus replication.
Mechanisms of Action: A Dual-Pronged Attack
The observed synergy stems from the distinct and complementary mechanisms of action of this compound and the hemagglutinin inhibitor.
-
This compound (ALLO): Targets the viral nucleoprotein (NP), a crucial component for the replication and transcription of the viral genome. Specifically, this compound interferes with the nuclear translocation of the viral NP, a critical step in the viral life cycle. By inhibiting the movement of NP into and out of the nucleus, this compound effectively halts viral replication.[2]
-
Hemagglutinin (HA) Inhibitor (Compound 16): Targets the hemagglutinin glycoprotein on the surface of the influenza virus. Hemagglutinin is essential for the initial stages of viral infection, mediating the attachment of the virus to host cells and the subsequent fusion of the viral and cellular membranes to release the viral genome into the cell.[3][4][5] HA inhibitors block this entry process, preventing the virus from initiating infection.[6]
By simultaneously targeting both viral entry and a critical step in viral replication, the combination of this compound and a hemagglutinin inhibitor creates a potent antiviral strategy that is more effective than either agent alone.
Visualizing the Mechanisms
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of antiviral drug combinations.
Caption: Workflow for Antiviral Synergy Assessment.
Signaling Pathway of this compound's Antiviral Action
This diagram depicts the proposed mechanism of action of this compound in inhibiting influenza virus replication by targeting nucleoprotein translocation.
Caption: this compound's Inhibition of Viral NP Translocation.
Detailed Experimental Protocols
Viral Plaque Reduction Assay
This assay is a standard method for quantifying the titer of infectious virus particles.
Materials:
-
Confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well or 12-well plates.
-
Virus stock of known or unknown titer.
-
Serial dilutions of the antiviral compound(s).
-
Culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM).
-
Overlay medium (e.g., containing agarose or methylcellulose to restrict virus spread).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[7]
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and wash with PBS.
-
Infect the cell monolayers with the virus dilutions in the presence of various concentrations of the antiviral compound(s). A virus-only control (no drug) is included.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and add the overlay medium.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
After incubation, fix the cells with the fixative solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction compared to the virus control is calculated to determine the antiviral activity and the EC50 (50% effective concentration) of the compound(s).[8][9]
Neutral Red Uptake Assay for Cytotoxicity
This assay assesses the viability of cells after exposure to the test compounds.
Materials:
-
Confluent monolayer of host cells in 96-well plates.
-
Serial dilutions of the antiviral compound(s).
-
Culture medium.
-
Neutral red solution.
-
Destain solution (e.g., 50% ethanol, 1% acetic acid).
-
PBS.
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight.[10]
-
Treat the cells with serial dilutions of the test compound(s). Untreated cells serve as a control.
-
Incubate for a period equivalent to the duration of the antiviral assay.
-
Remove the medium and add the neutral red solution to each well.
-
Incubate for approximately 2-3 hours to allow viable cells to take up the dye.[11]
-
Remove the neutral red solution, wash the cells with PBS, and add the destain solution to extract the dye from the cells.
-
Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.
-
The percentage of cytotoxicity is calculated relative to the untreated control cells to determine the CC50 (50% cytotoxic concentration) of the compound(s).[10]
Checkerboard Assay for Synergy Assessment
This method is used to evaluate the interaction between two antiviral agents.
Materials:
-
96-well microtiter plates.
-
Two antiviral agents (Drug A and Drug B) at various concentrations.
-
Virus stock.
-
Host cell suspension.
-
Culture medium.
Procedure:
-
Prepare serial dilutions of Drug A horizontally and Drug B vertically in a 96-well plate. This creates a matrix of all possible concentration combinations.[12][13]
-
The wells in the first row and first column will contain single-drug dilutions, and one well will have no drugs (virus control).
-
Add the host cell suspension to each well.
-
Infect the entire plate with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for a suitable period.
-
Assess the antiviral effect in each well using a suitable method, such as a cell viability assay (e.g., MTT or neutral red) or by quantifying viral protein expression.
-
The data is then used to calculate the Combination Index (CI).[14]
Calculation of the Combination Index (CI): The CI is calculated using the Chou-Talalay method:[15]
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Conclusion
The synergistic interaction between this compound and a hemagglutinin inhibitor highlights the potential of combination therapy in the development of novel and effective antiviral treatments. By targeting multiple, distinct stages of the viral life cycle, such combinations can offer enhanced efficacy and a higher barrier to the development of drug resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of this compound-based synergistic antiviral strategies. Further research into other potential combination partners for this compound is warranted to expand its therapeutic applications against a broader range of viral pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Allopregnanolone targets nucleoprotein as a novel influenza virus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are hemagglutinin inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. qualitybiological.com [qualitybiological.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allobetulone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of allobetulone, a pentacyclic triterpenoid (B12794562) derivative of betulin. Due to the limited availability of specific safety data regarding its toxicity and environmental impact, this compound should be handled as a chemical with unknown hazards, necessitating a cautious approach to its disposal.
Prudent Waste Management Principles
The recommended disposal procedure for this compound prioritizes safety and regulatory compliance. It involves treating the compound as potentially hazardous waste and arranging for its collection and disposal by a licensed environmental waste management service. This approach mitigates potential risks to personnel and the environment.
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe handling and disposal of this compound waste:
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
2. Containerization:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Ensure the container is appropriate for the type of waste (e.g., puncture-resistant for sharps).
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the generating laboratory or principal investigator.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
5. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information regarding this compound.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1617-72-7 | LookChem Safety Data Sheet |
| Molecular Formula | C₃₀H₄₈O₂ | N/A |
| Molecular Weight | 440.7 g/mol | N/A |
| Physical State | Solid | N/A |
| Known Hazards | Data not available | LookChem Safety Data Sheet |
| Disposal Recommendation | Treat as hazardous waste | Based on precautionary principle due to lack of definitive data |
Experimental Protocols
As this document provides procedural guidance for disposal, no experimental protocols are cited. The disposal procedures are based on standard best practices for handling chemicals of unknown toxicity in a laboratory setting.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: A workflow diagram for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
Proper Disposal of Allobetulone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of allobetulone, a pentacyclic triterpenoid derivative of betulin. Due to the limited availability of specific safety data regarding its toxicity and environmental impact, this compound should be handled as a chemical with unknown hazards, necessitating a cautious approach to its disposal.
Prudent Waste Management Principles
The recommended disposal procedure for this compound prioritizes safety and regulatory compliance. It involves treating the compound as potentially hazardous waste and arranging for its collection and disposal by a licensed environmental waste management service. This approach mitigates potential risks to personnel and the environment.
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe handling and disposal of this compound waste:
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
2. Containerization:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Ensure the container is appropriate for the type of waste (e.g., puncture-resistant for sharps).
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the generating laboratory or principal investigator.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
5. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information regarding this compound.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1617-72-7 | LookChem Safety Data Sheet |
| Molecular Formula | C₃₀H₄₈O₂ | N/A |
| Molecular Weight | 440.7 g/mol | N/A |
| Physical State | Solid | N/A |
| Known Hazards | Data not available | LookChem Safety Data Sheet |
| Disposal Recommendation | Treat as hazardous waste | Based on precautionary principle due to lack of definitive data |
Experimental Protocols
As this document provides procedural guidance for disposal, no experimental protocols are cited. The disposal procedures are based on standard best practices for handling chemicals of unknown toxicity in a laboratory setting.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: A workflow diagram for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
Personal protective equipment for handling Allobetulone
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling Allobetulone powder to minimize exposure via inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Recommended when handling powders outside of a certified chemical fume hood to prevent inhalation of airborne particles. The specific type of respirator should be chosen based on a site-specific risk assessment. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect eyes from airborne powder and potential splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended when handling larger quantities or for prolonged periods. Gloves should be changed immediately if contaminated. |
| Body Protection | Fully-fastened laboratory coat | Protects skin and personal clothing from contamination. A disposable gown can be considered for procedures with a higher risk of contamination. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Operational Plan for Handling this compound Powder
-
Preparation : Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer :
-
To minimize the generation of airborne dust, perform all weighing and transfer operations within a chemical fume hood or a glove box.
-
Use a spatula for transfers. Avoid pouring the powder directly from the container.
-
If a fume hood is not available, wear a NIOSH-approved respirator.
-
-
Spill Management :
-
In case of a small spill, gently cover the powder with a damp paper towel to avoid creating dust.
-
Wipe the area with the damp towel, and place all contaminated materials in a sealed bag for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Personal Hygiene :
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Disposal Plan
As this compound is a non-hazardous chemical, its disposal should follow institutional and local guidelines for non-hazardous solid waste.
-
Waste this compound :
-
Collect waste this compound powder and any contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Dispose of the container through your institution's chemical waste program. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety office.
-
-
Contaminated PPE :
-
Disposable gloves and other contaminated disposable PPE should be placed in a sealed bag and disposed of as solid waste.
-
Non-disposable PPE, such as lab coats, should be decontaminated according to your institution's procedures. If heavily contaminated, they should be disposed of as chemical waste.
-
-
Empty Containers :
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the empty container can typically be disposed of in the regular trash or recycled, depending on local regulations. Deface the label before disposal.
-
Personal protective equipment for handling Allobetulone
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling Allobetulone powder to minimize exposure via inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Recommended when handling powders outside of a certified chemical fume hood to prevent inhalation of airborne particles. The specific type of respirator should be chosen based on a site-specific risk assessment. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect eyes from airborne powder and potential splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended when handling larger quantities or for prolonged periods. Gloves should be changed immediately if contaminated. |
| Body Protection | Fully-fastened laboratory coat | Protects skin and personal clothing from contamination. A disposable gown can be considered for procedures with a higher risk of contamination. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Operational Plan for Handling this compound Powder
-
Preparation : Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer :
-
To minimize the generation of airborne dust, perform all weighing and transfer operations within a chemical fume hood or a glove box.
-
Use a spatula for transfers. Avoid pouring the powder directly from the container.
-
If a fume hood is not available, wear a NIOSH-approved respirator.
-
-
Spill Management :
-
In case of a small spill, gently cover the powder with a damp paper towel to avoid creating dust.
-
Wipe the area with the damp towel, and place all contaminated materials in a sealed bag for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Personal Hygiene :
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Disposal Plan
As this compound is a non-hazardous chemical, its disposal should follow institutional and local guidelines for non-hazardous solid waste.
-
Waste this compound :
-
Collect waste this compound powder and any contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Dispose of the container through your institution's chemical waste program. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety office.
-
-
Contaminated PPE :
-
Disposable gloves and other contaminated disposable PPE should be placed in a sealed bag and disposed of as solid waste.
-
Non-disposable PPE, such as lab coats, should be decontaminated according to your institution's procedures. If heavily contaminated, they should be disposed of as chemical waste.
-
-
Empty Containers :
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the empty container can typically be disposed of in the regular trash or recycled, depending on local regulations. Deface the label before disposal.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
